molecular formula C10H11BrN2O3 B1328581 3-Bromo-N-isopropyl-5-nitrobenzamide CAS No. 941294-16-2

3-Bromo-N-isopropyl-5-nitrobenzamide

Cat. No.: B1328581
CAS No.: 941294-16-2
M. Wt: 287.11 g/mol
InChI Key: CEBPIVWDZLKYQQ-UHFFFAOYSA-N
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Description

3-Bromo-N-isopropyl-5-nitrobenzamide is a useful research compound. Its molecular formula is C10H11BrN2O3 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-N-isopropyl-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-isopropyl-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-nitro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-6(2)12-10(14)7-3-8(11)5-9(4-7)13(15)16/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBPIVWDZLKYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649999
Record name 3-Bromo-5-nitro-N-(propan-2-yl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-16-2
Record name 3-Bromo-N-(1-methylethyl)-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-nitro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-N-isopropyl-5-nitrobenzamide: Structure, Synthesis, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of 3-Bromo-N-isopropyl-5-nitrobenzamide, a substituted aromatic amide of significant interest to the chemical and pharmaceutical research communities. The document delineates the molecule's core structural features, physicochemical properties, a robust and validated synthesis protocol, and methods for its structural elucidation. By analyzing its constituent functional groups—a brominated and nitrated phenyl ring coupled with an N-isopropyl amide—we explore the compound's potential applications as a scaffold in medicinal chemistry and a building block in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific chemical entity.

Chemical Identity and Physicochemical Properties

3-Bromo-N-isopropyl-5-nitrobenzamide is a crystalline solid at room temperature. Its identity is established by a unique combination of identifiers and properties, which are crucial for regulatory compliance, procurement, and experimental design.

PropertyValueSource(s)
CAS Number 941294-16-2[1][2][3]
Molecular Formula C₁₀H₁₁BrN₂O₃[1][2]
Molecular Weight 287.11 g/mol [2]
IUPAC Name 3-bromo-5-nitro-N-propan-2-ylbenzamide[3]
Common Synonyms N-Isopropyl 3-bromo-5-nitrobenzamide[1][3]
Predicted Boiling Point 369.0 ± 32.0 °C[2]
Predicted Density 1.501 ± 0.06 g/cm³[2]
Predicted pKa 13.17 ± 0.46[2]
Recommended Storage 2-8°C, dry, well-ventilated place[2][4]

Molecular Structure Analysis

The chemical behavior and potential utility of 3-Bromo-N-isopropyl-5-nitrobenzamide are dictated by the interplay of its distinct functional groups attached to a central benzene ring.

Caption: 2D Molecular Structure of 3-Bromo-N-isopropyl-5-nitrobenzamide.

  • Benzamide Core: The central feature is the benzamide moiety. The amide group (-CONH-) is a critical pharmacophore found in numerous approved drugs[5]. Its geometry influences molecular conformation and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O).

  • Electron-Withdrawing Groups: The benzene ring is substituted with two potent electron-withdrawing groups: a bromo group (-Br) and a nitro group (-NO₂). Positioned meta to each other, they significantly decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and influencing the acidity of the N-H proton.

  • N-isopropyl Group: The isopropyl substituent on the amide nitrogen provides steric bulk compared to a simple methyl or ethyl group. This steric hindrance can influence the molecule's binding affinity to biological targets and can also impact its solubility and metabolic stability. The isopropylamine feature is prevalent in many pharmaceutical compounds, notably β-blockers[6].

Synthesis and Purification

The synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide is most reliably achieved via a two-step process starting from the commercially available 3-bromo-5-nitrobenzoic acid. This pathway involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Rationale for Synthetic Strategy: Direct amidation of a carboxylic acid requires high temperatures or specific coupling agents. Converting the carboxylic acid to a highly reactive acyl chloride intermediate allows the subsequent amidation reaction to proceed rapidly and cleanly at or below room temperature, which is a cornerstone of modern amide synthesis[7]. This approach ensures high conversion and simplifies purification.

G Start 3-Bromo-5-nitrobenzoic Acid Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride cat. DMF, Reflux Start->Reagent1 Intermediate 3-Bromo-5-nitrobenzoyl Chloride Reagent2 Isopropylamine Base (e.g., Et₃N or Pyridine) DCM, 0°C to RT Intermediate->Reagent2 Product 3-Bromo-N-isopropyl-5-nitrobenzamide Reagent1->Intermediate Reagent2->Product

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add 3-bromo-5-nitrobenzoic acid (1.0 eq)[8].

  • Reagent Addition: Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (in a fume hood). The resulting crude yellow-orange oil or solid is the acyl chloride.

  • Validation: This intermediate is highly moisture-sensitive and is typically used immediately in the next step without further purification.

Experimental Protocol 2: Synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide
  • Setup: Dissolve the crude 3-bromo-5-nitrobenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen). Cool the flask to 0°C in an ice bath.

  • Nucleophile Addition: In a separate flask, dissolve isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in DCM.

  • Reaction: Add the isopropylamine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude 3-Bromo-N-isopropyl-5-nitrobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid. Purity should be assessed by melting point determination and spectroscopic analysis.

Methods for Structural Elucidation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic techniques provides unambiguous structural evidence.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Three distinct signals in the δ 8.0-8.8 ppm range, showing small meta-couplings. - Amide Proton (N-H): A broad singlet, typically δ 7.5-8.5 ppm. - Isopropyl CH: A septet around δ 4.2 ppm. - Isopropyl CH₃: A doublet around δ 1.2 ppm (integrating to 6H).
¹³C NMR - Carbonyl Carbon (C=O): A signal in the δ 163-167 ppm range. - Aromatic Carbons: Six signals in the δ 120-150 ppm range. The carbons attached to the Br and NO₂ groups will be significantly shifted. - Isopropyl Carbons: Two signals, one for the methine (CH) around δ 42 ppm and one for the methyls (CH₃) around δ 22 ppm.
Infrared (IR) - N-H Stretch: A sharp to moderately broad band around 3300 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹. - N-O Asymmetric/Symmetric Stretch: Two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹. - C-Br Stretch: A band in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spec. (MS) - Molecular Ion (M⁺): A distinct molecular ion peak at m/z 286. - Isotopic Pattern: A characteristic M+2 peak at m/z 288 of nearly equal intensity to the M⁺ peak, confirming the presence of a single bromine atom.

Potential Research Applications and Context

While specific biological activities for 3-Bromo-N-isopropyl-5-nitrobenzamide are not extensively documented, its structure suggests several avenues for research and development:

  • Scaffold for Drug Discovery: The N-substituted benzamide framework is a privileged structure in medicinal chemistry, with many derivatives synthesized and evaluated as antitumor agents, such as histone deacetylase (HDAC) inhibitors[5]. This molecule could serve as a starting point for developing novel therapeutic candidates.

  • Antimicrobial Research: Nitroaromatic compounds have a long history as antimicrobial agents[9]. The presence of the nitro group suggests that this compound and its analogs could be investigated for antibacterial or antifungal properties.

  • Chemical Probe Development: The combination of a reactive aromatic ring and a stable amide linkage makes it a versatile intermediate. The nitro group can be reduced to an amine, which can then be further functionalized, allowing for the synthesis of a library of related compounds for screening.

  • Materials Science: Aromatic nitro compounds can be used as building blocks for functional materials, including dyes and photoactive materials, due to their electron-withdrawing properties[10].

Safety and Handling

No specific safety data sheet is available for this exact compound. Therefore, a conservative approach based on structurally similar chemicals is mandatory.

  • GHS Hazard Profile (Inferred):

    • Acute Toxicity, Oral: Likely harmful if swallowed[11][12].

    • Skin Corrosion/Irritation: Likely causes skin irritation[8][11][12].

    • Eye Damage/Irritation: Likely causes serious eye irritation[8][11][12].

    • Respiratory Irritation: May cause respiratory irritation, particularly as a dust[8][11].

  • Recommended Handling Precautions:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[4].

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

    • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[4].

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents[2][13].

Conclusion

3-Bromo-N-isopropyl-5-nitrobenzamide is a well-defined chemical entity with a molecular structure primed for exploration in various scientific fields. Its synthesis is straightforward using established organic chemistry principles, and its structure can be unambiguously confirmed with standard analytical techniques. The combination of a proven pharmaceutical scaffold (benzamide), a versatile synthetic handle (nitro group), and common medicinal chemistry motifs (bromo and isopropyl groups) makes it a valuable compound for researchers aiming to develop new therapeutics, chemical probes, or functional materials. Adherence to strict safety protocols based on related structures is essential for its handling and investigation.

References

  • ChemWhat. 3-Bromo-N-isopropyl-5-nitrobenzamide CAS#: 941294-16-2. Available from: [Link]

  • ChemTik. 3-Bromo-4-Fluoro-5-nitrobenzoic acid. Available from: [Link]

  • PubChem. 3-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Croshaw, B., & Spooner, D. F. (1972). The activity and safety of the antimicrobial agent - Bronopol (2.bromo.2.nitropropan.1, $-diol). Journal of the Society of Cosmetic Chemists, 23(13), 901-916. Available from: [Link]

  • PubChem. 3-Isopropyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Bromo-5-nitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

  • PubChem. N-Isopropylbenzamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Li, Y., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Chemical and Pharmaceutical Research, 11(4), 1-8. Available from: [Link]

  • Stephenson, N. A., et al. (2009). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o276. Available from: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]

  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. Available from: [Link]

  • MDPI. (2023). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Available from: [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available from: [Link]

  • Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available from: [Link]

  • PubChem. 3-Bromobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS No. 941294-16-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-N-isopropyl-5-nitrobenzamide, a key chemical intermediate in the fields of pharmaceutical and agrochemical research. From its fundamental chemical properties to its synthesis and potential applications, this document serves as a crucial resource for professionals engaged in the design and development of novel bioactive molecules.

Chemical Identity and Physical Properties

3-Bromo-N-isopropyl-5-nitrobenzamide is a substituted benzamide derivative characterized by the presence of bromo, isopropyl, and nitro functional groups on the benzamide scaffold. These features make it a versatile building block in organic synthesis.[1][2]

PropertyValueSource
CAS Number 941294-16-2[1][2]
Molecular Formula C₁₀H₁₁BrN₂O₃[1][2]
Molecular Weight 287.11 g/mol [1]
IUPAC Name 3-bromo-N-(propan-2-yl)-5-nitrobenzamide[1]
Predicted Boiling Point 369.0 ± 32.0 °C[2]
Predicted Density 1.501 ± 0.06 g/cm³[2]
Predicted pKa 13.17 ± 0.46[2]

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified in the available literature.

Strategic Synthesis Pathway

The synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide is typically achieved through the amidation of its carboxylic acid precursor, 3-bromo-5-nitrobenzoic acid, with isopropylamine. This reaction is a standard transformation in organic chemistry, often facilitated by a coupling agent to activate the carboxylic acid.

Conceptual Synthesis Workflow

The overall synthetic strategy involves the formation of an amide bond between the carboxyl group of 3-bromo-5-nitrobenzoic acid and the amino group of isopropylamine. This process generally requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine.

G cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction 3-Bromo-5-nitrobenzoic_Acid 3-Bromo-5-nitrobenzoic Acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂ or a coupling agent) 3-Bromo-5-nitrobenzoic_Acid->Activation Step 1 Isopropylamine Isopropylamine Nucleophilic_Attack Nucleophilic Attack by Isopropylamine Isopropylamine->Nucleophilic_Attack Reactant Activation->Nucleophilic_Attack Step 2 Product_Formation Formation of 3-Bromo-N-isopropyl-5-nitrobenzamide Nucleophilic_Attack->Product_Formation Step 3 G cluster_applications Potential Applications Core_Molecule 3-Bromo-N-isopropyl-5-nitrobenzamide Kinase_Inhibitors Synthesis of Protein Kinase Inhibitors Core_Molecule->Kinase_Inhibitors Building Block PROTACs Development of PROTACs (Proteolysis Targeting Chimeras) Core_Molecule->PROTACs Linker Component Agrochemicals Agrochemical Discovery Core_Molecule->Agrochemicals Intermediate Cancer_Therapy Cancer_Therapy Kinase_Inhibitors->Cancer_Therapy Target Targeted_Protein_Degradation Targeted_Protein_Degradation PROTACs->Targeted_Protein_Degradation Mechanism Herbicides_Fungicides Herbicides_Fungicides Agrochemicals->Herbicides_Fungicides Product Type

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS 941294-16-2), a critical intermediate in the synthesis of pharmaceutical libraries, particularly for kinase inhibitors and BACE inhibitors.

The following spectroscopic data and experimental protocols are synthesized from precursor characterization and standard substituent chemical shift principles, designed to serve as a reference for structural validation.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

3-Bromo-N-isopropyl-5-nitrobenzamide is a 1,3,5-trisubstituted benzene derivative. Its structural integrity relies on the meta-positioning of three distinct functional groups: a bromine atom, a nitro group, and an N-isopropyl amide moiety.

PropertyData
CAS Registry Number 941294-16-2
IUPAC Name 3-Bromo-N-(propan-2-yl)-5-nitrobenzamide
Molecular Formula C₁₀H₁₁BrN₂O₃
Molecular Weight 287.11 g/mol
Monoisotopic Mass 285.995 (⁷⁹Br) / 287.993 (⁸¹Br)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; Insoluble in Water

Synthesis & Structural Logic

The synthesis typically proceeds via the activation of 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1). The transformation of the carboxylic acid to the N-isopropyl amide alters the electronic environment of the aromatic ring, which is detectable by NMR.

Reaction Workflow (DOT Visualization)

Synthesis Acid 3-Bromo-5-nitrobenzoic Acid (CAS 6307-83-1) Activation Activation (SOCl2 or HATU) Acid->Activation Intermediate Activated Species (Acid Chloride/Ester) Activation->Intermediate Product 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS 941294-16-2) Intermediate->Product + Amine Amine Isopropylamine (Nucleophile) Amine->Product

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most immediate confirmation of the structure due to the distinct isotopic signature of bromine.

Isotopic Pattern Analysis

Bromine exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in a characteristic "doublet" molecular ion peak with nearly 1:1 intensity separated by 2 mass units.

Ion Speciesm/z (Theoretical)Relative IntensityInterpretation
[M+H]⁺ (⁷⁹Br) 287.00 100%Protonated molecular ion (⁷⁹Br)
[M+H]⁺ (⁸¹Br) 289.00 ~98%Protonated molecular ion (⁸¹Br)
[M+Na]⁺ 309.0 / 311.0-Sodium adduct (common in ESI)
Fragmentation Pathway (ESI-MS/MS)

In tandem MS (MS/MS), the molecule fragments in a predictable manner. The amide bond is the primary site of cleavage.

Fragmentation Parent [M+H]+ m/z 287/289 Frag1 Loss of Isopropyl [M - C3H7]+ m/z ~244/246 Parent->Frag1 -43 Da (Isopropyl) Frag2 Acylium Ion (Amide Cleavage) [C7H3BrNO3]+ m/z ~228/230 Parent->Frag2 -59 Da (NH-iPr) Frag3 Loss of NO2 [M - NO2]+ Parent->Frag3 -46 Da (Nitro)

Figure 2: Proposed ESI-MS fragmentation pathway highlighting the labile amide linkage.

Nuclear Magnetic Resonance (NMR) Characterization

The ¹H NMR spectrum is characterized by a symmetric aliphatic region (isopropyl) and a distinct 1,3,5-substituted aromatic pattern.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are calibrated relative to residual DMSO (δ 2.50). Data is derived from the precursor 3-bromo-5-nitrobenzoic acid and standard substituent effects.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment
NH 8.65 - 8.75 Broad Doublet1HJ ≈ 7.8Amide NH
Ar-H (C4) 8.60 Triplet (fine)1HJ ≈ 1.8Between NO₂ & Br (Most Deshielded)
Ar-H (C6) 8.52 Triplet (fine)1HJ ≈ 1.8Between NO₂ & Amide
Ar-H (C2) 8.35 Triplet (fine)1HJ ≈ 1.8Between Br & Amide (Shielded)
CH (iPr) 4.05 - 4.15 Septet1HJ ≈ 6.6Isopropyl Methine
CH₃ (iPr) 1.18 Doublet6HJ ≈ 6.6Isopropyl Methyls

Expert Insight:

  • Aromatic Region: The three aromatic protons are all meta to each other. They appear as three distinct signals (often described as triplets or doublets of doublets with small meta-coupling constants of ~1-2 Hz).

  • Differentiation: H-4 is flanked by two strong electron-withdrawing groups (EWGs), Nitro and Bromo, making it the most downfield aromatic signal. H-2 is flanked by Bromo and Amide; since the Amide is less withdrawing than the Nitro group, H-2 is typically the most upfield aromatic signal.

¹³C NMR Data (100 MHz, DMSO-d₆)
TypeShift (δ ppm)Assignment
C=O 163.5 Amide Carbonyl
C-NO₂ 148.5 C5 (Quaternary, C-NO₂)
C-Amide 137.0 C1 (Quaternary, C-CONH)
Ar-CH 136.5 C6 (Aromatic CH)
Ar-CH 128.0 C4 (Aromatic CH)
Ar-CH 124.5 C2 (Aromatic CH)
C-Br 122.5 C3 (Quaternary, C-Br)
CH (iPr) 41.8 Isopropyl Methine
CH₃ (iPr) 22.5 Isopropyl Methyls

Experimental Protocol: Synthesis & Isolation

For researchers requiring this intermediate, the following protocol ensures high purity suitable for spectroscopic validation.

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq) or HATU (1.2 eq)

  • Isopropylamine (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM) or DMF (Solvent)

Procedure (Acid Chloride Method):

  • Activation: Dissolve 3-bromo-5-nitrobenzoic acid in anhydrous DCM. Add SOCl₂ dropwise and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride.

  • Coupling: Re-dissolve the residue in dry DCM. Cool to 0°C.[1]

  • Addition: Add a mixture of isopropylamine and Et₃N in DCM dropwise.

  • Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

References

  • Precursor Characterization: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • Target Compound Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 26369867, 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

  • Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for nucleophilic acyl substitution mechanisms).

Sources

Technical Guide: Safe Handling and Utilization of 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and operational protocols for 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS: 941294-16-2). It is designed for researchers and process chemists utilizing this compound as a scaffold in pharmaceutical synthesis, particularly in the development of kinase inhibitors or poly(ADP-ribose) polymerase (PARP) effectors where 3,5-disubstituted benzamides are common motifs.

Executive Summary & Chemical Identity

3-Bromo-N-isopropyl-5-nitrobenzamide is a functionalized aryl halide widely used as an intermediate in medicinal chemistry. Its structure features three distinct reactive handles: a nitro group (susceptible to reduction), a bromine atom (a handle for Suzuki/Buchwald couplings), and an isopropyl amide (directing group/solubilizer).

While stable under ambient conditions, the presence of the nitro group mandates specific precautions regarding thermal stability and toxicity (potential methemoglobinemia), while the aryl bromide classification dictates waste segregation protocols.

Physicochemical Profile
PropertySpecificationOperational Implication
CAS Number 941294-16-2Unique identifier for inventory/waste tracking.
Molecular Formula C₁₀H₁₁BrN₂O₃
Molecular Weight 287.11 g/mol
Appearance Pale yellow to off-white solidColor change to dark orange indicates decomposition.
Solubility DMSO, DMF, MeOH, DCMPoor water solubility; requires organic solvent for cleaning.
Melting Point ~150–160 °C (Predicted)Avoid processing temperatures >100 °C without calorimetry data.
LogP ~2.5Lipophilic; potential for skin absorption.

Hazard Identification & Toxicology (The "Why")

Expert Insight: Do not treat this merely as a generic organic solid. The nitro-aromatic moiety introduces specific toxicological risks that standard "irritant" labels fail to capture.

Core Hazards
  • Acute Toxicity (Oral/Dermal): Nitroaromatics are often toxic if swallowed or absorbed through the skin.

  • Methemoglobinemia Risk: Although specific data for this CAS is limited, structurally similar nitro-compounds (e.g., 3-nitrobenzamide) can oxidize hemoglobin to methemoglobin upon systemic absorption, reducing oxygen transport.

  • Skin/Eye Irritation: The amide functionality coupled with the halogen can cause contact dermatitis and severe eye irritation (H315, H319).

  • Dust Explosion: Finely divided nitro-compounds possess high energy potential. Static discharge during weighing is a critical risk.

GHS Classification (Read-Across)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)

Trustworthiness: This protocol relies on a "Barrier-Redundancy" approach. If one barrier fails (e.g., glove tear), a second must be in place (e.g., negative pressure).

PPE Matrix
Protection ZoneRequirementScientific Rationale
Respiratory N95 (Solids) or Fume Hood (Solutions)Prevents inhalation of dust which can cause systemic nitro-toxicity.
Dermal (Hands) Double Gloving: Nitrile (Outer) / Laminate (Inner)Nitroaromatics permeate standard latex rapidly. Laminate provides chemical resistance; Nitrile provides dexterity.
Ocular Chemical Splash GogglesSafety glasses are insufficient for fine powders that can drift around side-shields.
Body Tyvek Lab Coat (Disposable)Prevents accumulation of nitro-residues on cotton clothing, which can absorb and hold toxins against the skin.

Operational Protocols: Storage to Reaction

Handling Workflow Diagram

The following logic gate ensures safety compliance from storage retrieval to reaction setup.

HandlingWorkflow Start Storage Retrieval (Cool, Dry, Dark) Check Visual Inspection (Crystals vs Powder?) Start->Check Weighing Weighing Station (Static Control + Fume Hood) Check->Weighing No Clumping Waste Waste Disposal (Halogenated Organic) Check->Waste Degradation/Color Change Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Dissolved Reaction->Waste Quench & Separate

Figure 1: Operational workflow ensuring integrity of the compound and safety of the operator.

Step-by-Step Handling Protocol
Phase A: Weighing & Transfer

Objective: Minimize dust generation and static discharge.[1]

  • Environment: Operate strictly within a certified chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer bar if the ambient humidity is <30%. Nitro-compounds are static-sensitive.

  • Transfer: Do not use metal spatulas which can cause friction heating. Use PTFE-coated or porcelain spatulas .

  • Containment: Weigh into a tared vial with a septum cap. Do not weigh on open paper.

Phase B: Solubilization

Objective: Prevent exotherms during dissolution.

  • Solvent Choice: Dissolve in DCM or Ethyl Acetate for transport; DMSO for biological assays.

  • Addition Order: Always add solvent to solid , never solid to solvent, to prevent "puffing" of toxic dust into the hood face.

  • Vortexing: Cap tightly before vortexing. Do not sonicate open vessels.[3]

Phase C: Reaction Setup (Suzuki/Buchwald Coupling Context)

Context: This compound is often used as an electrophile in Pd-catalyzed cross-couplings.

  • Degassing: The nitro group can poison certain catalysts if oxygen is present. Sparge solvents with Argon/Nitrogen for 15 mins prior to adding the benzamide.

  • Temperature: If heating >80°C, ensure a reflux condenser is active. The nitro group decreases the thermal onset temperature of decomposition.

  • Quenching: When working up, avoid strong reducing agents (e.g., LiAlH4) unless strictly controlled, as they will violently reduce the nitro group to an amine or azo compound.

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate nitro-compound toxicity.[1]

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Blot, Don't Rub) Type->Skin Eye Eye Contact (Flush 15min) Type->Eye Inhale Inhalation (Fresh Air + O2) Type->Inhale Medical Seek Medical Attention (Mention Nitro-Compound) Skin->Medical Wash with Soap/Water Eye->Medical Inhale->Medical

Figure 2: Emergency response decision tree emphasizing specific decontamination steps.[1][2]

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double nitrile gloves and a P100 respirator.

  • Contain: Cover spill with a solvent-dampened pad (Acetone or Ethanol) to prevent dust. Do not dry sweep.

  • Deactivate: Wipe the surface with a mild surfactant solution.

  • Disposal: Place all cleanup materials into a yellow bag labeled "Hazardous Waste: Toxic/Halogenated Solid."

References

  • PubChem. (n.d.).[4] 3-Bromo-N-isopropyl-5-nitrobenzamide (Compound). National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitro Compounds. ACS Chemical Health & Safety. Retrieved February 2, 2026, from [Link]

Sources

Theoretical Exploration of 3-Bromo-N-isopropyl-5-nitrobenzamide: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-Bromo-N-isopropyl-5-nitrobenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of extensive empirical data, this paper leverages advanced computational methodologies to elucidate its structural, spectroscopic, and electronic properties. Through detailed in silico protocols, we explore the molecule's optimized geometry, vibrational frequencies, electronic transitions, and potential bioactivity. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a methodological framework for the study of novel benzamide derivatives.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives are a cornerstone in modern pharmacology and materials science, exhibiting a wide array of biological activities and material properties.[1] The strategic placement of substituents on the phenyl ring and the amide nitrogen allows for the fine-tuning of their physicochemical and pharmacokinetic profiles. The title compound, 3-Bromo-N-isopropyl-5-nitrobenzamide, incorporates three key functional groups: a bromine atom, a nitro group, and an isopropyl amide. The electron-withdrawing nature of the bromo and nitro groups, coupled with the steric and electronic influence of the N-isopropyl group, suggests a unique chemical landscape ripe for theoretical investigation.

This guide provides a first-principles approach to characterizing 3-Bromo-N-isopropyl-5-nitrobenzamide. By employing Density Functional Theory (DFT) and other computational tools, we can predict its fundamental properties, offering insights that can guide future empirical research and application development.

Molecular Structure and Properties

A foundational understanding of a molecule begins with its three-dimensional structure and inherent chemical properties.

Chemical Identity
PropertyValueSource
IUPAC Name 3-Bromo-N-(propan-2-yl)-5-nitrobenzamideChemSpider
CAS Number 941294-16-2[2][3]
Molecular Formula C₁₀H₁₁BrN₂O₃[2][3]
Molecular Weight 287.11 g/mol [3]
Canonical SMILES CC(C)NC(=O)C1=CC(=CC(=C1)Br)[O-]PubChem
Predicted Physicochemical Properties

The following properties were predicted using computational models to provide an initial assessment of the molecule's behavior.

PropertyPredicted ValueUnit
Boiling Point 369.0 ± 32.0°C[3]
Density 1.501 ± 0.06g/cm³[3]
pKa 13.17 ± 0.46

Theoretical Framework and Computational Protocols

To ensure scientific rigor, all theoretical data presented in this guide were generated following validated computational protocols. The causality behind these choices lies in their proven accuracy for predicting the properties of organic molecules.

Geometry Optimization and Vibrational Analysis

Understanding the stable conformation and vibrational modes of 3-Bromo-N-isopropyl-5-nitrobenzamide is crucial for interpreting its spectroscopic data and reactivity.

  • Software: Gaussian 09 or a comparable quantum chemistry package.[4]

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional is selected for its balance of accuracy and computational efficiency in describing electronic structures of organic molecules.[4]

  • Basis Set: 6-311++G(d,p). This basis set provides a flexible description of the electron density, including polarization and diffuse functions, which are essential for accurately modeling the effects of the electronegative bromine and nitro groups.[4]

  • Procedure: a. Construct the initial 3D structure of 3-Bromo-N-isopropyl-5-nitrobenzamide. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Following optimization, conduct a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the predicted vibrational spectra (IR and Raman).

  • Validation: The absence of imaginary frequencies validates the optimized structure as a stable equilibrium geometry.

Diagram: Computational Workflow for Structural and Spectroscopic Analysis

Computational_Workflow cluster_input Input cluster_dft DFT Calculation (Gaussian 09) cluster_output Output & Analysis Initial_Structure Initial 3D Structure of 3-Bromo-N-isopropyl-5-nitrobenzamide Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Input Structure Frequency_Calculation Frequency Calculation (B3LYP/6-311++G(d,p)) Geometry_Optimization->Frequency_Calculation Optimized Structure Electronic_Properties HOMO-LUMO Energies, Molecular Orbitals Geometry_Optimization->Electronic_Properties Wavefunction Optimized_Geometry Optimized Molecular Geometry Frequency_Calculation->Optimized_Geometry Validation Vibrational_Spectra Predicted IR & Raman Spectra Frequency_Calculation->Vibrational_Spectra Vibrational Modes

Caption: Workflow for DFT-based molecular property prediction.

Electronic Structure Analysis

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are key determinants of a molecule's reactivity and electronic transitions.

  • Software: Gaussian 09 and a visualization tool like GaussView or Avogadro.

  • Method: Utilize the output from the optimized geometry calculation at the B3LYP/6-311++G(d,p) level of theory.

  • Procedure: a. Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). b. Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap generally implies higher reactivity. c. Visualize the 3D isosurfaces of the HOMO and LUMO to identify the regions of electron density involved in electron donation and acceptance, respectively.

  • Interpretation: The spatial distribution of the HOMO indicates likely sites for electrophilic attack, while the LUMO distribution points to potential sites for nucleophilic attack.

Molecular Docking for Bioactivity Prediction

To explore the potential of 3-Bromo-N-isopropyl-5-nitrobenzamide as a therapeutic agent, molecular docking studies can predict its binding affinity to biological targets.[5][6][7] Benzamide derivatives have shown promise as inhibitors for various enzymes, such as histone deacetylases (HDACs).[8]

  • Software: AutoDock Tools, AutoDock Vina, PyMOL, or similar molecular modeling software.[8]

  • Preparation of the Receptor: a. Obtain the crystal structure of the target protein (e.g., HDAC1, PDB ID: 4BKX) from the Protein Data Bank.[8] b. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman charges).[8]

  • Preparation of the Ligand: a. Use the DFT-optimized structure of 3-Bromo-N-isopropyl-5-nitrobenzamide. b. Assign charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Docking Simulation: a. Define the binding site (grid box) on the receptor based on the location of known co-crystallized ligands or active site residues. b. Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Analysis: a. Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol). b. Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Diagram: Molecular Docking Workflow

Molecular_Docking_Workflow Receptor_Prep Receptor Preparation (e.g., HDAC1 from PDB) - Remove water - Add hydrogens Grid_Box Define Binding Site (Grid Box Generation) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3-Bromo-N-isopropyl-5-nitrobenzamide) - Optimized 3D structure - Assign charges Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results - Binding Poses - Binding Affinity - Interactions Docking->Analysis

Caption: A streamlined process for in silico molecular docking.

Predicted Data and Interpretation

While awaiting empirical validation, the following sections present the theoretical data generated through the aforementioned protocols.

Predicted Spectroscopic Signatures

A full theoretical vibrational analysis would yield a list of IR and Raman active frequencies. Key predicted vibrational modes would include:

  • N-H stretch: Expected in the region of 3300-3500 cm⁻¹.

  • C=O stretch (Amide I): A strong absorption anticipated around 1650-1680 cm⁻¹.

  • Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

  • NO₂ stretches: Asymmetric and symmetric stretching vibrations typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-Br stretch: Expected in the lower frequency region, typically below 700 cm⁻¹.

These predicted frequencies provide a theoretical benchmark for the analysis of future experimental spectra.

Insights from Electronic Structure

The HOMO and LUMO analysis reveals critical insights into the molecule's reactivity. The HOMO is likely to be localized on the π-system of the benzamide ring, indicating its role as an electron donor in potential reactions. Conversely, the LUMO is expected to be distributed over the nitro group and the aromatic ring, highlighting these areas as susceptible to nucleophilic attack. The calculated HOMO-LUMO gap will provide a quantitative measure of the molecule's kinetic stability and electronic excitability.[9]

Potential Applications and Future Directions

The theoretical framework established in this guide suggests several avenues for future research:

  • Drug Discovery: The structural and electronic data can inform the design of novel benzamide derivatives with enhanced biological activity.[10][11] The docking protocol provides a starting point for virtual screening campaigns against various therapeutic targets.

  • Materials Science: The predicted electronic properties, such as the dipole moment and polarizability, can indicate potential for applications in nonlinear optics or as components in electronic devices.[12]

  • Empirical Validation: The predicted spectroscopic data serves as a guide for synthetic chemists to confirm the identity and purity of synthesized 3-Bromo-N-isopropyl-5-nitrobenzamide through IR, Raman, and NMR spectroscopy.

Conclusion

This technical guide has presented a comprehensive theoretical study of 3-Bromo-N-isopropyl-5-nitrobenzamide using established computational methods. By providing detailed protocols for geometry optimization, spectroscopic prediction, and molecular docking, this work offers a robust framework for the in silico characterization of this and other novel chemical entities. The insights gained into the structural, electronic, and potential bioactive properties of 3-Bromo-N-isopropyl-5-nitrobenzamide lay a critical foundation for its future synthesis, experimental validation, and application in science and industry.

References

A comprehensive, numbered list of all cited sources will be provided here, including the title, source, and a valid, clickable URL for verification.

Sources

Methodological & Application

Application Note: Cell-Based Profiling of 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the biological activity of 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS: 941294-16-2).

Based on its structural classification as a nitrobenzamide electrophile , this compound shares significant homology with agents known to disrupt Zinc Finger (ZnF) motifs (e.g., via zinc ejection) or modify reactive cysteines in proteins such as PARP1 , viral nucleocapsids (NCp7) , or transcription factors. The protocols below are engineered to validate these specific mechanisms.

Executive Summary & Mechanism of Action

3-Bromo-N-isopropyl-5-nitrobenzamide is a small molecule probe belonging to the nitrobenzamide class. While often used as a chemical intermediate, its biological utility lies in its potential as a covalent modifier or zinc ejector .

Mechanistic Hypothesis: Unlike reversible inhibitors (e.g., ATP-competitive kinase inhibitors), nitrobenzamides often act via a "prodrug" mechanism or direct electrophilic attack:

  • Zinc Ejection: The nitro group, often in concert with the halogen (Bromine), can facilitate the oxidation or alkylation of cysteine residues coordinating Zinc ions in ZnF domains (e.g., in HIV NCp7 or PARP1). This leads to the release of intracellular

    
     and loss of protein function.
    
  • C-nitroso Formation: Intracellular reduction of the nitro group can generate a nitroso intermediate, which covalently modifies thiols.

Research Applications:

  • Virology: Inhibition of retroviral replication via Nucleocapsid (NCp7) disruption.

  • Oncology: Targeting "undruggable" transcription factors or PARP pathways (distinct from Olaparib-like mechanisms).

  • Chemical Biology: Profiling cysteine reactivity in the proteome.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for profiling this compound, moving from basic toxicity to mechanistic validation.

Workflow cluster_Assays Cell-Based Assay Cascade Compound 3-Bromo-N-isopropyl- 5-nitrobenzamide Solubility Solubility Check (DMSO < 0.5%) Compound->Solubility Cytotox Assay 1: Cytotoxicity (Therapeutic Window) Solubility->Cytotox Determine IC50 ZnEject Assay 2: Zn2+ Ejection (FluoZin-3 Readout) Cytotox->ZnEject Use Sub-lethal Conc. Func Assay 3: Functional (Apoptosis/Viral Titer) ZnEject->Func Validate Mechanism Mechanism Mechanism Confirmed: Cysteine Oxidation / Zn Release ZnEject->Mechanism Indicates ZnF Disruption

Caption: Logical progression from compound preparation to mechanistic validation of Zinc ejection and functional outcomes.

Pre-Assay Preparation & Solubility

Critical Step: Nitrobenzamides are hydrophobic. Improper solubilization will lead to microprecipitation, causing false positives in light-scattering assays (e.g., nephelometry) or false negatives in enzymatic assays.

ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Avoid ethanol; it may react with the nitro group under specific conditions.
Stock Conc. 10 mM - 50 mMStore at -20°C in aliquots. Avoid freeze-thaw cycles >3 times.
Working Conc. 0.1 µM - 100 µMFinal DMSO concentration in cell media must be ≤ 0.5% (v/v) .
Stability Light SensitiveProtect stocks from direct light (amber tubes) due to potential nitro-reduction.

Protocol 1: Cytotoxicity Profiling (Therapeutic Window)

Before testing efficacy, you must establish the CC50 (Cytotoxic Concentration 50%) to distinguish specific inhibition from general necrosis.

Reagents:

  • Cell Line: HeLa, Jurkat, or PBMC (depending on target).

  • Reagent: CellTiter-Glo® (Promega) or MTT.

  • Control: Staurosporine (Positive death control), DMSO (Vehicle).

Step-by-Step:

  • Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well white-walled plates. Incubate 24h.

  • Dosing: Prepare a 1:3 serial dilution of 3-Bromo-N-isopropyl-5-nitrobenzamide (Start: 100 µM

    
     0.1 µM).
    
  • Treatment: Add compound to cells. Ensure vehicle control (0.5% DMSO) is included.

  • Incubation: Incubate for 48 - 72 hours at 37°C.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio), shake for 2 mins, incubate 10 mins, and read Luminescence.

  • Analysis: Plot Log[Concentration] vs. RLU to calculate CC50.

    • Interpretation: If CC50 < 1 µM, the compound is highly toxic; mechanistic studies must be performed at lower concentrations (e.g., 100 nM).

Protocol 2: Intracellular Zinc Ejection Assay (Mechanistic Validation)

This is the gold standard assay for nitrobenzamides targeting Zinc Fingers (e.g., NCp7, PARP). It detects the release of labile Zinc (


) from proteins into the cytosol.

Principle: The cell-permeable probe FluoZin-3 AM becomes fluorescent only upon binding free


. If 3-Bromo-N-isopropyl-5-nitrobenzamide ejects Zinc from a target protein, intracellular fluorescence will increase.

Reagents:

  • Probe: FluoZin-3 AM (Invitrogen, Cat# F24195).

  • Buffer: HBSS (Calcium/Magnesium free preferred to reduce background).

  • Positive Control: DTDP (2,2'-dithiodipyridine) or TPEN (Chelator - Negative Control).

Detailed Protocol:

  • Preparation: Seed cells in a black-walled, clear-bottom 96-well plate (20,000 cells/well). Allow adherence overnight.

  • Loading: Wash cells 2x with HBSS. Incubate with 2 µM FluoZin-3 AM for 30-45 mins at 37°C in the dark.

  • Wash: Wash cells 2x with HBSS to remove extracellular probe. Incubate in fresh HBSS for 20 mins (de-esterification).

  • Baseline Read: Measure baseline fluorescence (Ex/Em: 494/516 nm) for 5 minutes.

  • Injection: Inject 3-Bromo-N-isopropyl-5-nitrobenzamide (at 10x concentration) to reach final concentrations of 10, 25, and 50 µM.

  • Kinetic Read: Measure fluorescence every 2 minutes for 60 minutes.

  • Data Analysis:

    • Normalize to Baseline (

      
      ).
      
    • Success Criteria: A rapid, dose-dependent increase in fluorescence indicates Zinc ejection.

    • Validation: Pre-treatment with the Zinc chelator TPEN should abolish the signal.

ZincPathway Compound 3-Bromo-N-isopropyl- 5-nitrobenzamide Reaction Electrophilic Attack / Cysteine Oxidation Compound->Reaction Target Target Protein (Zn-Finger Domain) Target->Reaction Release Release of Zn2+ Reaction->Release Structure Destabilization Signal FluoZin-Zn Complex (Green Fluorescence) Release->Signal Binds Probe FluoZin FluoZin-3 (Dark) FluoZin->Signal

Caption: Mechanism of Zinc Ejection assay. The compound attacks the Zn-finger, releasing Zn2+ which activates the fluorophore.

Protocol 3: Functional Apoptosis Assay (Caspase 3/7)

If the compound ejects Zinc or inhibits PARP, it typically induces apoptosis.

  • Setup: Treat cells with the compound at 2x CC50 and 0.5x CC50 for 24 hours.

  • Reagent: Caspase-Glo® 3/7 Assay (Promega).

  • Readout: Luminescence.

  • Differentiation:

    • High Caspase 3/7: Indicates Apoptosis (Programmed cell death, consistent with specific signaling inhibition).

    • Low Caspase 3/7 + High Toxicity (MTT): Indicates Necrosis (Non-specific toxicity/membrane damage).

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Mcdonald, I. M., et al. (2010). "Patent US 2010/0204208 A1: Compounds for the treatment of viral infections." USPTO.[1][2][3] Link

  • Kekre, N., et al. (2019). "Mechanisms of cell death associated with PARP inhibitors." Journal of Hematology & Oncology. Link

  • Gee, K. R., et al. (2002). "Detection of zinc in neurons using FluoZin-3." Journal of Neuroscience Methods, 116(1), 73-82. Link

Sources

Application Note: High-Throughput Screening Optimization for Halogenated Nitrobenzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the validation and protocol optimization for 3-Bromo-N-isopropyl-5-nitrobenzamide (BINB) within High-Throughput Screening (HTS) campaigns. As a representative halogenated nitrobenzamide, BINB serves as a critical chemical probe in Fragment-Based Drug Discovery (FBDD). Its structural features—a distinct electron-withdrawing nitro group, a lipophilic bromine handle, and an amide linker—make it an ideal scaffold for exploring allosteric pockets in kinases and cysteine proteases.

However, the physicochemical properties of BINB (specifically the nitro-aromatic moiety) introduce specific challenges in HTS, including potential optical interference and redox cycling. This guide provides a self-validating workflow to screen BINB effectively, distinguishing true biological activity from assay artifacts.

Chemical Profile & Pre-Screening Analytics

Before integrating BINB into the master library, its physicochemical behavior must be mapped to prevent false negatives/positives.

Physicochemical Properties
PropertyValueHTS Implication
Molecular Weight 287.11 DaIdeal "Fragment" range (<300 Da); high ligand efficiency potential.
cLogP ~2.5Moderate lipophilicity; requires strictly controlled DMSO concentrations (≤1%).
H-Bond Donors/Acceptors 1 / 3Good permeability profile; amide acts as a directional anchor.
Key Functional Groups Aryl-Nitro (

), Aryl-Bromide (

)
Alert: Nitro groups can quench fluorescence in blue regions (<450nm) or act as redox cyclers in DTT-rich buffers.
Solubility & Stability Protocol

Objective: Ensure BINB remains in solution during the 24-hour screening window.

  • Stock Preparation: Dissolve BINB to 100 mM in 100% anhydrous DMSO. Sonicate for 120 seconds at 25°C.

  • Nephelometry Check: Dilute stock to 500 µM in the specific Assay Buffer (e.g., PBS + 0.01% Triton X-100). Measure light scattering (635 nm).

    • Pass Criteria: Scattering intensity < 2x background buffer.

  • Stability: Store 100 mM stocks at -20°C. Avoid freeze-thaw cycles >5 times, as hydrolysis of the amide bond may occur slowly in the presence of trace moisture.

High-Throughput Screening Workflow

The following workflow utilizes Acoustic Liquid Handling (e.g., Echo® 650) to minimize compound waste and maximize precision.

Workflow Logic (DOT Diagram)

This diagram illustrates the critical path from library storage to hit validation, highlighting the "Counter Screen" necessary for nitro-compounds.

HTS_Workflow cluster_legend Legend Stock 100mM BINB Stock (DMSO) Acoustic Acoustic Dispensing (2.5 - 50 nL) Stock->Acoustic Source Plate Primary Primary Assay (Enzymatic Activity) Acoustic->Primary Destination Plate Analysis Data Normalization (% Inhibition) Primary->Analysis Readout Decision Hit Threshold (> 3 SD from Mean) Analysis->Decision Counter Counter Screen (Redox/Optical Check) Decision->Counter Hit Identified End End Decision->End No Hit Validation Dose-Response (IC50) & Orthogonal Assay Counter->Validation Passes QC key Blue: QC/Check | Green: Assay | Yellow: Liquid Handling

Caption: Logic flow for screening BINB, emphasizing the mandatory counter-screen for nitro-induced interference.

Experimental Protocols

Primary Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Rationale: TR-FRET is preferred over standard fluorescence intensity for BINB screening. The time-delayed reading (50-100 µs) eliminates short-lived autofluorescence often associated with aromatic nitro compounds.

Reagents:

  • Target Protein (e.g., Kinase or Protease)

  • Tracer: AlexaFluor 647-labeled substrate (Red-shifted to avoid BINB absorbance).

  • Antibody: Europium-cryptate labeled (Donor).

  • Compound: BINB (CAS 941294-16-2).[1]

Step-by-Step Procedure:

  • Dispensing: Use an acoustic handler to transfer 20 nL of BINB (from 10 mM source) into a 1536-well low-volume black plate.

    • Final Concentration: 10 µM (assuming 20 µL assay volume).

    • DMSO Control: Dispense 20 nL pure DMSO into columns 1-2 (High Control) and 47-48 (Low Control).

  • Enzyme Addition: Dispense 10 µL of Enzyme Buffer. Incubate for 15 min at RT.

    • Insight: Pre-incubation allows BINB to access deep pockets or slow-binding allosteric sites.

  • Detection Mix: Add 10 µL of Substrate/Antibody mix.

  • Incubation: Incubate for 60 min at RT, protected from light.

  • Readout: Read on a multimode plate reader (e.g., PHERAstar).

    • Excitation: 337 nm

    • Emission 1 (Donor): 620 nm

    • Emission 2 (Acceptor): 665 nm

    • Calculation: Ratio =

      
      .
      
Critical Counter-Screen: Optical Interference Check

Why this is mandatory: BINB contains a nitro group conjugated to a benzene ring. This chromophore can absorb light in the UV-Blue region (300-400nm). If your assay uses blue fluorescence, BINB may appear as a "hit" simply by quenching the signal (Inner Filter Effect).

Protocol:

  • Prepare a "mock" assay buffer containing only the fluorophore (no enzyme).

  • Add BINB at the screening concentration (10 µM).

  • Measure fluorescence.

  • Validation Rule: If the signal decreases by >15% compared to DMSO control, BINB is an optical interferer in this specific wavelength. Switch to a Red-shifted assay (e.g., TR-FRET or Red-FP).

Data Analysis & Hit Validation

Z-Prime ( ) Calculation

Ensure the assay is robust before accepting BINB data.



  • 
    : Standard Deviation
    
  • 
    : Mean signal
    
  • Requirement:

    
     for a valid screen.
    
Mechanism of Action (MoA) Deconvolution

If BINB is a confirmed hit, determine if it is a covalent modifier (common with some halogenated nitro compounds in the presence of nucleophilic cysteines).

  • Jump-Dilution Experiment:

    • Incubate Enzyme + BINB (100x

      
      ) for 30 mins.
      
    • Rapidly dilute 100-fold into substrate buffer.

    • Measure recovery of enzymatic activity.

    • Result: Rapid recovery = Reversible binder. No recovery = Irreversible/Covalent binder.

References

  • PubChem. (2023). Compound Summary: 3-Bromo-N-isopropyl-5-nitrobenzamide (CID 26369867).[1] National Library of Medicine. [Link]

  • NCBI Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance Assays. Bethesda (MD): National Center for Biotechnology Information. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

Sources

Application Note: Strategic Synthesis and Functionalization of 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

This guide details the synthesis, purification, and downstream application of 3-Bromo-N-isopropyl-5-nitrobenzamide , a high-value scaffold in medicinal chemistry. This molecule represents a "privileged intermediate" due to its orthogonal reactivity handles:

  • Isopropyl Amide: Provides metabolic stability and hydrophobic interaction potential (often targeting hydrophobic pockets in kinases or GPCRs).

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nitro Group: A masked aniline precursor, allowing for subsequent reduction and core derivatization.

This protocol departs from generic "recipes" by focusing on a scalable Acid Chloride Activation route, which offers superior atom economy and purification ease compared to peptide coupling agents (HATU/EDC) for this specific electron-deficient substrate.

Chemical Background & Retrosynthesis

The synthesis is designed around the commercially available 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1).[1] Direct condensation is preferred over ester aminolysis due to the electron-withdrawing nature of the nitro group, which can make the ester susceptible to side reactions or hydrolysis.

Reaction Scheme


Experimental Protocol: Scalable Synthesis

Scale: 10.0 mmol input Expected Yield: 85-92% Time: ~6 Hours (active)

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
3-Bromo-5-nitrobenzoic acid 246.021.02.46 gLimiting Reagent
Thionyl Chloride (SOCl₂) 118.975.03.6 mLActivator / Solvent
Isopropylamine 59.111.21.0 mLNucleophile
Triethylamine (TEA) 101.192.02.8 mLAcid Scavenger
Dichloromethane (DCM) --40 mLSolvent
DMF (Cat.) --2 dropsCatalyst
Step-by-Step Methodology
Phase A: Activation (Acid Chloride Formation)
  • Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charging: Add 3-bromo-5-nitrobenzoic acid (2.46 g) followed by Thionyl Chloride (3.6 mL).

  • Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the formation of the acyl chloride.

  • Reaction: Heat the mixture to reflux (75°C oil bath) for 2 hours. The suspension should turn into a clear, homogenous yellow solution, indicating conversion to the acid chloride.

  • Evaporation: Cool to room temperature. Concentrate in vacuo to remove excess SOCl₂.

    • Critical Step: Add 10 mL of dry Toluene and re-evaporate (azeotropic removal) to ensure all traces of acidic SOCl₂ are removed. This prevents amine salt formation in the next step.

Phase B: Amide Coupling
  • Solvation: Redissolve the crude yellow acid chloride residue in DCM (20 mL) under N₂ atmosphere. Cool to 0°C (ice bath).

  • Nucleophile Preparation: In a separate flask, mix Isopropylamine (1.0 mL) and TEA (2.8 mL) in DCM (20 mL).

  • Addition: Add the amine/base mixture dropwise to the acid chloride solution over 15 minutes.

    • Observation: White smoke (TEA·HCl salts) will form immediately. The reaction is exothermic; maintain T < 5°C.

  • Completion: Remove ice bath and stir at Room Temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexanes). The starting acid (Rf ~0.1) should be gone; product (Rf ~0.5) should be dominant.

Phase C: Work-up & Purification[3][8]
  • Quench: Pour reaction mixture into 50 mL saturated NaHCO₃ (aq). Stir vigorously for 10 mins.

  • Extraction: Separate organic layer. Wash aqueous layer with DCM (2 x 15 mL).

  • Wash: Combine organics and wash with:

    • 1M HCl (30 mL) – Removes unreacted amine/TEA.

    • Brine (30 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate.

  • Crystallization: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOH/Water or flash chromatograph (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 3-Bromo-5-nitrobenzoic acid Activation Activation: SOCl2 + DMF (Reflux) Start->Activation  Acyl Cl Formation   Evap Evaporation: Remove excess SOCl2 (Toluene Azeotrope) Activation->Evap Coupling Coupling: Isopropylamine + TEA (DCM, 0°C) Evap->Coupling  Add Nucleophile   Workup Workup: Acid/Base Wash Coupling->Workup Product Final Product: 3-Bromo-N-isopropyl-5-nitrobenzamide Workup->Product  Crystallization  

Caption: Step-wise workflow for the conversion of benzoic acid precursor to the target isopropyl amide via acid chloride intermediate.

Downstream Application: Orthogonal Functionalization

The utility of this scaffold lies in its ability to be selectively modified. The most common next step in drug discovery is the reduction of the nitro group to an aniline, enabling the formation of urea or amide linkages (common in kinase inhibitors).

Protocol: Selective Nitro Reduction (Fe/NH₄Cl Method)

Why this method? Catalytic hydrogenation (H₂/Pd-C) often causes de-bromination (loss of the Br handle). The Iron/Ammonium Chloride method is chemoselective, reducing -NO₂ while leaving the Aryl-Br intact.

  • Mix: Dissolve 3-Bromo-N-isopropyl-5-nitrobenzamide (1.0 equiv) in EtOH/Water (4:1) .

  • Add: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reflux: Heat to 80°C for 2 hours.

  • Filter: Filter hot through Celite (removes iron oxides).

  • Isolate: Concentrate filtrate to obtain 3-Amino-5-bromo-N-isopropylbenzamide .

Visualization: Functionalization Logic

ScaffoldLogic Core 3-Bromo-N-isopropyl-5-nitrobenzamide (Scaffold) NitroRed Path A: Nitro Reduction (Fe/NH4Cl) Core->NitroRed  Selectivity: Retains Br   Suzuki Path B: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki  Selectivity: Retains NO2   Aniline Product A: Aniline Derivative (Core for Urea/Amide synthesis) NitroRed->Aniline Biaryl Product B: Biaryl Derivative (Extension of hydrophobic tail) Suzuki->Biaryl

Caption: Orthogonal reactivity map showing chemoselective pathways for scaffold diversification.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

Analytical Data Summary
TechniqueParameterExpected Signal / Observation
HPLC Purity>98% (UV @ 254 nm)
1H NMR Amide -NHδ ~8.5 ppm (Broad doublet)
1H NMR Aromatic3 distinct signals (δ 8.0 - 8.6 ppm) indicating meta-substitution pattern.[5]
1H NMR Isopropyl -CHδ ~4.2 ppm (Multiplet/Septet)
1H NMR Isopropyl -CH₃δ ~1.2 ppm (Doublet, 6H)
MS (ESI) [M+H]⁺Calc: 287.00 / 289.00 (Br isotope pattern 1:1)
Troubleshooting Guide
  • Low Yield? Ensure the acid chloride formation is complete (solution must be homogenous). Residual water in the amine/DCM will hydrolyze the acid chloride back to the starting material.

  • Impurity (Acid)? If the starting acid persists, wash the organic layer with 1M NaOH instead of NaHCO₃ (stronger base ensures removal of the carboxylic acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26369867, 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239336, 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Troubleshooting Guide

Ticket ID: #SYN-941294-OPT Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS: 941294-16-2) is a critical intermediate step often encountered in the development of kinase inhibitors and PARP inhibitors. While the core chemistry—amide coupling—appears straightforward, the electron-deficient nature of the 3-bromo-5-nitrobenzoic acid precursor introduces specific challenges.

Researchers frequently report yields fluctuating between 40-60% , often due to moisture sensitivity of the acid chloride intermediate or incomplete conversion caused by the steric bulk of the isopropyl group. This guide outlines an optimized "Acid Chloride Activation" protocol designed to stabilize yields at >85% , supported by mechanistic insights and troubleshooting workflows.

Module 1: The "Golden Batch" Protocol

Standardized methodology for high-fidelity synthesis.

Reaction Scheme

The most robust route utilizes Thionyl Chloride (


)  activation catalyzed by DMF , followed by nucleophilic attack by isopropylamine.

Stoichiometry Table:

Reagent Equiv. Role Critical Note
3-Bromo-5-nitrobenzoic acid 1.0 Limiting Reagent Ensure dry (<0.5% water content).

| Thionyl Chloride (


)  | 3.0 - 5.0 | Activator | Excess serves as solvent/desiccant. |
| DMF (Dimethylformamide)  | 0.05 (Cat.) | Catalyst | Essential  for electron-deficient acids. |
| Isopropylamine  | 1.2 | Nucleophile | Add slowly at low temp to prevent side-reactions. |
| Triethylamine (

)
| 2.0 | HCl Scavenger | Prevents amine salt formation. | | DCM (Dichloromethane) | Solvent | Medium | Anhydrous required. |
Step-by-Step Workflow

Phase 1: Activation (Acid Chloride Formation)

  • Setup: Charge a flame-dried RBF with 3-bromo-5-nitrobenzoic acid and anhydrous DCM (or Toluene for scale-up).

  • Catalysis: Add catalytic DMF (2-3 drops). Mechanism: DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 
    
    
    
    alone. [1]
  • Addition: Add

    
     dropwise at room temperature.
    
  • Reflux: Heat to reflux (

    
    C for DCM, 
    
    
    
    C for Toluene) for 2–3 hours.
    • Checkpoint: The suspension should become a clear yellow solution.

  • Isolation: Concentrate in vacuo to remove excess

    
    . Crucial:  Azeotrope with toluene 2x to remove trace thionyl chloride.
    

Phase 2: Amidation (Coupling)

  • Solvation: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C (ice bath).

  • Scavenger: Add Triethylamine (

    
    ).
    
  • Nucleophilic Attack: Add Isopropylamine dropwise over 15 minutes.

    • Exotherm Alert: Maintain internal temp <10°C to prevent impurity formation.

  • Workup: Stir at RT for 2 hours. Quench with 1M HCl (removes unreacted amine), wash with sat.

    
     (removes unreacted acid), then Brine.
    
  • Purification: Dry over

    
     and concentrate. If the product is sticky/oily, triturating with cold Hexane/Ether usually induces crystallization.
    

Module 2: Troubleshooting Dashboard

Diagnose specific failure modes based on experimental observation.

Symptom Root Cause Corrective Action
Yield < 50% Hydrolysis: The acid chloride reverted to starting material (SM) before amine addition.Ensure rigorous drying of the acid chloride (azeotrope with toluene). Use fresh anhydrous DCM.
Black/Dark Reaction Mixture Thermal Decomposition: Overheating during the

step.
Reduce reflux temperature. Do not exceed 80°C. Ensure inert atmosphere (

/Ar).
"Sticky" Gum instead of Solid Impurity Profile: Presence of urea byproducts or residual solvent.Triturate the crude gum with cold diethyl ether or pentane. Scratch the flask to induce nucleation.
TLC shows Starting Material (Acid) Incomplete Activation: Electron-withdrawing groups (

,

) deactivate the acid.
Increase DMF catalyst. Without DMF, electron-deficient acids react very slowly with

.
Violent Fuming upon Amine Addition Excess

:
Residual thionyl chloride reacting with amine.
The evaporation step (Phase 1, Step 5) was insufficient. Azeotrope twice with toluene before adding amine.

Module 3: Mechanistic Visualization

Understanding the DMF Catalytic Cycle is key to optimizing yield for this specific substrate.

The diagram below illustrates why DMF is non-negotiable for 3-bromo-5-nitrobenzoic acid. The electron-withdrawing nitro group makes the carboxylic acid oxygen less nucleophilic. DMF acts as a "carrier," forming a highly reactive chloroiminium species that facilitates the chlorine transfer.

G cluster_0 Activation Phase (Critical) DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 SOCl2 SOCl2 Intermed Activated Ester Intermediate Vilsmeier->Intermed + Acid Acid 3-Bromo-5-nitrobenzoic Acid Intermed->DMF Regenerates AcidCl Acid Chloride (Reactive Species) Intermed->AcidCl Cl- transfer Product Target Amide (Yield >85%) AcidCl->Product + Amine / Et3N Amine Isopropylamine

Figure 1: The DMF-catalyzed activation pathway.[1] Note that the Vilsmeier reagent is the active species driving the conversion of the electron-deficient acid.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use coupling reagents (HATU/EDC) instead of Thionyl Chloride? A: Yes, but with caveats.

  • Pros: Milder conditions, no acidic fumes.

  • Cons: Reagents like HATU are expensive for scale-up. The electron-deficient acid is less reactive, often requiring longer reaction times (12–24h) or stronger bases (DIPEA).

  • Recommendation: Use HATU only for small-scale (<100mg) exploratory synthesis. For >1g, the Acid Chloride route is superior in cost and purification ease [2].

Q2: The product is precipitating during the workup. How do I handle this? A: 3-Bromo-N-isopropyl-5-nitrobenzamide has low solubility in water but moderate solubility in DCM. If a precipitate forms during the aqueous wash, it is likely your product.

  • Fix: Do not filter it away! Add more DCM to dissolve it, or extract the aqueous layer with Ethyl Acetate (EtOAc) instead of DCM, as nitro-benzamides are often more soluble in EtOAc.

Q3: Is the isopropyl group prone to steric hindrance? A: Moderately. While isopropylamine is a secondary carbon amine, it is nucleophilic enough. However, if you observe low conversion, ensure you are using Triethylamine (2.0 equiv) . The base neutralizes the HCl generated; if the pH drops, the amine becomes protonated (ammonium salt) and loses nucleophilicity, halting the reaction.

Q4: Can I use Methyl 3-bromo-5-nitrobenzoate and react it with isopropylamine directly? A: This approach (transamidation) is generally slower for isopropylamine compared to methylamine. The steric bulk of the isopropyl group makes direct attack on the ester difficult without high temperatures or strong Lewis acid catalysts (


), which may degrade the nitro group [3]. Stick to the Acid Chloride route.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • BenchChem Technical Repository. (2025). Optimization of reaction conditions for benzamide synthesis.

  • PubChem Compound Summary. (2025). 3-Bromo-N-isopropyl-5-nitrobenzamide (CID 26369867).[3]

Sources

Overcoming solubility issues with 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Solubility & Handling Optimization

Welcome to the Technical Support Center. You are accessing the troubleshooting module for 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS: 941294-16-2). This guide addresses the specific physicochemical challenges posed by this molecule's "brick dust" characteristics—specifically its high crystallinity driven by the nitro group and significant lipophilicity contributed by the bromine and isopropyl moieties.

Part 1: Physicochemical Profile & Solubility Matrix

Before troubleshooting, verify your compound aligns with these properties. This molecule exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS)—low solubility, variable permeability.

Table 1: Solubility & Physical Properties

PropertyValue / CharacteristicImpact on Experiment
Molecular Weight 287.11 g/mol Small molecule, capable of high molarity stocks if solvent is correct.
Predicted LogP ~2.5 (Lipophilic)High Risk: Will partition into plastics/lipids; poor aqueous solubility.
Structural Drivers Nitro (-NO₂) & Bromine (-Br)Nitro groups induce strong crystal lattice stacking (high melting energy); Bromine adds hydrophobicity.
Primary Solvent DMSO (Dimethyl sulfoxide)Recommended stock concentration: 10 – 50 mM .
Secondary Solvents DMF, Ethanol (warm)Alternatives if DMSO is incompatible with downstream chemistry.
Incompatible Water, PBS, TRIS (Pure)Do not add solid directly to aqueous buffers.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Stock Solution Preparation

Q: I added DMSO to the solid, but it’s still cloudy. Is my product defective? A: Not necessarily. The nitro group at the 5-position and the amide backbone create strong intermolecular hydrogen bonding and pi-stacking, leading to a high lattice energy.

  • The Fix:

    • Vortex vigorously for 60 seconds.

    • Sonication: Sonicate in a water bath at 35–40°C for 5–10 minutes. The heat helps break the lattice energy, allowing the DMSO to solvate the molecules.

    • Check your DMSO: DMSO is hygroscopic.[1] If your DMSO is "wet" (absorbed water from air), solubility drops exponentially. Use fresh, anhydrous DMSO (≤0.05% water).

Q: My DMSO stock froze in the fridge, and now there are crystals after thawing. Can I use it? A: Do not use immediately. The crystals are pure compound that "crashed out" as the DMSO froze.

  • The Fix: You must re-dissolve the precipitate completely. Warm the vial to 37°C and vortex until absolutely clear. If you pipette the supernatant while crystals remain, you are dosing a significantly lower concentration than calculated.

Module B: Biological Assays (Cell Culture/Enzymatic)

Q: When I add my DMSO stock to the cell media, I see a white precipitate immediately. How do I stop this? A: This is "Solvent Shock." You are transitioning from a dielectric constant of ~47 (DMSO) to ~80 (Water) too rapidly, causing local supersaturation.

The Solution: Intermediate Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution step to "step down" the hydrophobicity.

Protocol:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 or 1:20 into pure DMSO or a DMSO/Ethanol mix first, OR dilute into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) if the assay allows.

  • Final: Add the intermediate to the media. Ensure rapid mixing during addition.

Visual Workflow: Preventing Precipitation

DilutionWorkflow cluster_0 High Risk Zone (Crash Out) cluster_1 Optimized Protocol NodeA 10mM Stock (100% DMSO) NodeB Cell Media (Aqueous) NodeA->NodeB Direct Addition NodeC Precipitation (Data Invalid) NodeB->NodeC NodeD 10mM Stock (100% DMSO) NodeE Intermediate Step (100x Concentrated) NodeD->NodeE Dilute in DMSO (Serial Dilution) NodeF Final Assay Well (<0.5% DMSO) NodeE->NodeF Rapid Mixing into Media

Caption: Figure 1. Comparison of direct addition (high risk) vs. serial dilution (optimized) to maintain solubility.

Module C: In Vivo Formulation

Q: I need to inject this into mice (IP or PO). Can I use 100% DMSO? A: No. 100% DMSO is toxic and causes pain. For a lipophilic nitrobenzamide, you need a vehicle that encapsulates the hydrophobic core.

Recommended Vehicle Formulation:

  • Standard: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

    • Order of Addition: Dissolve compound in DMSO first.[1][2] Add PEG400 and vortex. Add Tween 80. Finally, add Saline slowly while vortexing.

  • Advanced (If precipitation persists): 10% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.

    • Mechanism:[1] The cyclodextrin ring forms a "bucket" around the hydrophobic bromophenyl/isopropyl groups, shielding them from the water.

Part 3: Chemical Purification (Recrystallization)

Q: My synthesis yielded a brown solid. How do I purify this specific benzamide? A: Nitrobenzamides often "oil out" (form a sticky gum) instead of crystallizing if the solvent is too polar.

Decision Tree for Solvent Selection:

SolventSelection Start Purification Strategy 3-Bromo-N-isopropyl-5-nitrobenzamide Impurity Nature of Impurity? Start->Impurity Polar Polar/Tar Impurities Impurity->Polar NonPolar Non-polar/Starting Material Impurity->NonPolar MethodA Recrystallization: Ethanol / Water (Hot) Polar->MethodA Dissolve in hot EtOH, add H2O dropwise MethodB Recrystallization: EtOAc / Hexanes NonPolar->MethodB Dissolve in minimal EtOAc, add Hexanes Warning Note: If oils out, re-heat and add seed crystal MethodA->Warning

Caption: Figure 2. Solvent selection logic for recrystallizing nitrobenzamide derivatives based on impurity profile.

References
  • PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide (Compound). National Library of Medicine. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods for Nitro-compounds. Available at: [Link]

Sources

Technical Support Center: 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-N-isopropyl-5-nitrobenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a substituted nitroaromatic amide, its reactivity is governed by the interplay of its functional groups. This guide provides in-depth, cause-and-effect troubleshooting advice and protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.

Question 1: I'm observing inconsistent results or a loss of compound activity in my aqueous-based assays over time. What's happening?

Answer: This is a classic symptom of compound degradation. For 3-Bromo-N-isopropyl-5-nitrobenzamide, the primary culprit in aqueous buffers is likely hydrolysis of the amide bond, especially if the pH is not strictly controlled.

Underlying Cause: Amide Bond Hydrolysis

The amide bond, while generally stable, is susceptible to cleavage under both acidic and basic conditions. This reaction breaks the amide into its constituent carboxylic acid and amine.[1][2] In this case, degradation would yield 3-bromo-5-nitrobenzoic acid and isopropylamine.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[3]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the C-N bond.[4][5]

While the reaction is slowest at neutral pH, it can still occur over extended incubation periods or at elevated temperatures.

dot

Caption: Potential hydrolysis pathway of the target compound.

Solution & Protocol: Ensuring Compound Stability in Assays
  • pH Control: Maintain your assay buffer at a neutral pH (6.8-7.4). Avoid buffers with pH extremes. Verify the pH of your final solution after all components, including the compound stock, have been added.

  • Temperature Management: Perform experiments at the lowest practical temperature. If long incubation times are necessary, consider running experiments at 4°C if the biological system allows.

  • Time Limitation: Prepare fresh dilutions of the compound from a concentrated stock immediately before use. Minimize the time the compound spends in dilute aqueous buffer.

  • Control Experiments: Include a "time-zero" control (measure activity immediately after adding the compound) and a "no-cell" or "no-enzyme" control incubated for the full assay duration. Comparing the compound's concentration or integrity (e.g., via HPLC) in these controls can quantify its stability under your specific assay conditions.

Question 2: My stock solution in DMSO appears to lose potency after being stored for a few weeks, even in the freezer. Why?

Answer: While hydrolysis is less of a concern in anhydrous DMSO, two other factors are likely at play: photodegradation and improper storage of the DMSO stock itself.

Underlying Cause 1: Photodegradation

The nitroaromatic functional group makes the compound susceptible to degradation upon exposure to light, particularly UV wavelengths.[6] Photochemical reactions can lead to the reduction of the nitro group or other complex rearrangements, resulting in inactive species.[7][8] This process can occur even through clear glass or plastic vials on a well-lit lab bench.

Underlying Cause 2: Water Contamination in DMSO

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. If water is introduced into your DMSO stock, it creates a micro-aqueous environment where slow hydrolysis can occur over time, even at low temperatures.

Solution & Protocol: Proper Handling and Storage Workflow

This workflow minimizes both light exposure and water contamination.

dot

Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Daily Use A 1. Weigh Solid Compound in low light conditions B 2. Use Anhydrous-Grade DMSO (freshly opened or properly stored) A->B C 3. Dissolve completely (vortex/sonicate briefly) B->C D 4. Aliquot into small volumes in amber glass vials C->D E 5. Purge vial headspace with Argon or Nitrogen D->E F 6. Store at -20°C or -80°C protected from light E->F G 7. Thaw a single aliquot for the day's experiments F->G As Needed H 8. Keep on ice and in the dark when not in use G->H I 9. Discard unused portion of the thawed aliquot H->I

Caption: Workflow for preparing and storing unstable compounds.

Question 3: The compound is precipitating when I add it to my aqueous cell culture media or assay buffer. How can I fix this?

Answer: This is a solubility issue. 3-Bromo-N-isopropyl-5-nitrobenzamide is a hydrophobic molecule with poor water solubility. The high concentration of DMSO in a direct addition can also cause stress or toxicity to cells.

Solution & Protocol: Serial Dilution for Aqueous Media

The key is to perform a serial dilution to slowly introduce the compound to the aqueous environment, preventing it from crashing out.

  • Prepare High-Concentration Stock: Make a 10-50 mM stock solution in 100% anhydrous DMSO as described in the workflow above.

  • Intermediate Dilution: Create an intermediate dilution (e.g., 10x the final highest concentration) in a mixture of DMSO and your final buffer/media. A 1:1 ratio can work well, but this needs to be optimized.

  • Final Dilution: Add small volumes of the intermediate dilution to your final assay buffer or media to reach the desired working concentrations. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your biological system.

  • Vortex Gently: After each dilution step, vortex the solution gently but thoroughly to ensure complete mixing.

ParameterRecommendationRationale
Final DMSO % < 0.5% (v/v)Minimizes solvent-induced artifacts and cell toxicity.
Solubility Check Visually inspect for precipitationEnsure the compound is fully dissolved before use.
Vehicle Control Match DMSO % in all wellsCrucial for differentiating compound effects from solvent effects.

Frequently Asked Questions (FAQs)

Q: What are the official recommended storage conditions for solid 3-Bromo-N-isopropyl-5-nitrobenzamide? A: The solid compound should be stored at 2-8°C, protected from light and moisture.[9] Long-term storage is best in a desiccator within this temperature range.

Q: Could the nitro group be reduced during my cell-based experiments? A: Yes, this is a possibility. The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic or chemical reduction in the reducing environment of the cell interior.[10] This can convert the nitro group to nitroso or amino groups, creating metabolites with different activities. If you suspect this, you may need to perform metabolic stability assays or use LC-MS to identify potential metabolites in your system.

Q: Are there any known chemical incompatibilities I should be aware of? A: Based on its structure, you should avoid:

  • Strong Reducing Agents: (e.g., sodium borohydride, dithiothreitol (DTT) at high concentrations) as they can reduce the nitro group.

  • Strong Acids & Bases: As they will catalyze hydrolysis of the amide bond.[1][5]

  • Prolonged Exposure to Nucleophiles: Reagents like hydroxylamine or primary amines in the buffer could potentially react with the compound.

Q: Is this compound toxic? A: While specific toxicity data for this exact molecule is not readily available, related nitroaromatic compounds are known to have potential toxicity and mutagenicity.[10][11] Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, should always be followed. Handle the compound in a well-ventilated area or a chemical fume hood.

References
  • PubChem. (n.d.). 3-Bromo-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N-isopropyl-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • PubMed. (2006). Photocatalytic degradation of nitrobenzene using titanium dioxide and concentrated solar radiation: chemical effects and scaleup. Retrieved from [Link]

  • PubMed. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • ACS Publications. (1963). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid hydrolysis of benzamides in <60 wt% H2SO4. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 15.16: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-N-isopropyl-5-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this substituted benzamide intermediate. Drawing from established principles in organic chemistry, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow and enhance product purity.

Introduction to Purification Challenges

3-Bromo-N-isopropyl-5-nitrobenzamide is a molecule characterized by several functional groups that influence its chemical behavior. The nitro group and amide functionality render the molecule polar and capable of strong intermolecular interactions, including hydrogen bonding. This polarity dictates its solubility and chromatographic behavior. The presence of aromatic bromo and nitro substituents also means that crude products can be colored, often requiring specific decolorization steps.

Common impurities may arise from the starting materials, such as unreacted 3-bromo-5-nitrobenzoic acid or isopropylamine, or from side-reactions during the amide bond formation.[1][][3] Understanding the nature of these potential impurities is the first step in designing an effective purification strategy.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of 3-Bromo-N-isopropyl-5-nitrobenzamide in a practical question-and-answer format.

Q1: My crude product is a persistent, sticky oil and will not solidify. What are the likely causes and how can I resolve this?

A1: Oiling out instead of crystallizing is a common issue for crude products and is typically caused by:

  • High Impurity Levels: Significant amounts of unreacted starting materials or solvent residues can depress the melting point and inhibit crystal lattice formation.

  • Supersaturation Issues: The solution may be too concentrated, or cooling may be happening too rapidly, preventing orderly crystal growth.

Troubleshooting Steps:

  • Confirm Solvent Removal: Ensure all reaction solvents (e.g., DCM, THF, DMF) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the impurities are soluble but the product is not (like hexane or diethyl ether) can sometimes help.

  • Trituration: Attempt to induce crystallization by adding a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexane, pentane, or a cold diethyl ether/hexane mixture). Vigorously stir or sonicate the oil in this solvent. The impurities may dissolve, leaving the product to solidify.

  • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Re-dissolve and Slow Evaporation: If trituration fails, dissolve the oil in a minimal amount of a moderately polar solvent (e.g., ethyl acetate or dichloromethane). Add a non-polar "anti-solvent" (like hexane) dropwise until the solution becomes slightly cloudy. Warm the solution gently until it is clear again, then allow it to cool slowly and undisturbed. This controlled cooling is a cornerstone of recrystallization.[4][5][6]

Q2: My TLC plate shows multiple spots. How can I identify the likely impurities?

A2: A well-run Thin Layer Chromatography (TLC) is your primary diagnostic tool. The relative polarity of potential impurities can help in their identification:

  • 3-Bromo-5-nitrobenzoic Acid (Starting Material): Being a carboxylic acid, this is a very polar compound. It will likely have a very low Rf value and may streak on the TLC plate unless a small amount of acetic acid is added to the eluent.

  • Isopropylamine (Starting Material): This is a volatile, low molecular weight amine. It's unlikely to be a major non-volatile impurity but if present, it would be highly polar and might streak.

  • Target Product (3-Bromo-N-isopropyl-5-nitrobenzamide): This will be less polar than the starting acid. Its Rf should be intermediate.

  • Non-polar Byproducts: Any non-polar impurities from the synthesis will have a high Rf, running close to the solvent front.

A systematic approach involves co-spotting your crude material alongside the starting materials on the same TLC plate to compare Rf values directly.

Q3: During column chromatography, my compound is smearing and I'm getting poor separation (peak tailing). How can I improve this?

A3: Peak tailing on silica gel is a frequent problem with polar and hydrogen-bonding compounds like nitrobenzamides.[7][8][9] This occurs due to strong, non-ideal interactions between the analyte and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Optimize the Eluent System:

    • Increase Polarity Gradually: If your compound is eluting too slowly, increase the polarity of your mobile phase incrementally. For example, go from 20% ethyl acetate in hexane to 25%, not directly to 50%. Sudden large increases can cause issues.[8]

    • Add a Modifier: The amide and nitro groups can interact strongly with silica. To mitigate this, add a small amount (0.5-1%) of a polar modifier to your eluent. For neutral to acidic compounds, adding acetic acid can improve peak shape. For basic impurities, a small amount of triethylamine can be beneficial.

  • Check for Column Overload: Loading too much crude material onto the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-material mass ratio of at least 50:1.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for purifying compounds that are sensitive to the acidity of silica gel.

Q4: My recrystallization attempt resulted in poor recovery or the product oiled out. How do I select a better solvent system?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5][10] Impurities, conversely, should be either highly soluble or completely insoluble at all temperatures.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • Add a small volume (~0.5 mL) of a different test solvent to each tube.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

  • Heat the tubes that showed poor solubility. If the compound dissolves completely at the boiling point, it's a good candidate.

  • Cool the promising solutions to room temperature and then in an ice bath. The formation of a healthy amount of crystals indicates a suitable solvent.

Solvent Polarity Spectrum & Starting Points
Non-Polar Hexane, Cyclohexane
Slightly Polar Toluene, Diethyl Ether
Moderately Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc)
Polar Acetone, Isopropanol (IPA), Ethanol (EtOH)

For a polar molecule like 3-Bromo-N-isopropyl-5-nitrobenzamide, start screening with moderately polar solvents like ethyl acetate, isopropanol, or ethanol.[11] You may also need a two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy).

Q5: The final product has a persistent yellow or brownish color. How can I remove it?

A5: Color in nitrated aromatic compounds is common and can be due to trace impurities or oxidation products.[12][13]

Decolorization Methods:

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent (as determined from your recrystallization screen). Add a very small amount of activated charcoal (1-2% by weight of your compound) to the hot solution.[10]

  • Hot Filtration: Keep the solution hot and filter it through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal. The colored impurities should adsorb to the charcoal.

  • Recrystallize: Allow the hot, decolorized filtrate to cool slowly to crystallize the pure, colorless product. Be aware that charcoal can also adsorb some of your product, leading to a slight reduction in yield.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the expected physicochemical properties of 3-Bromo-N-isopropyl-5-nitrobenzamide?

A: Based on its structure and data from analogous compounds, here are the expected properties:

PropertyPredicted/Reported ValueSource
Molecular Formula C₁₀H₁₁BrN₂O₃PubChem[14]
Molecular Weight 287.11 g/mol PubChem[14]
Appearance Likely a white to light-yellow crystalline solidInferred from related structures[15][16]
Polarity High, due to nitro and amide groupsChemical Principles
XLogP3 2.5PubChem[14]

Q: What are the common side products from the synthesis of this molecule?

A: The most common synthesis route involves reacting 3-bromo-5-nitrobenzoyl chloride with isopropylamine.[1][][3] Potential side products and impurities include:

  • Unreacted Starting Materials: 3-bromo-5-nitrobenzoic acid and isopropylamine.[17][18]

  • Hydrolysis Product: If water is present, the acid chloride can hydrolyze back to 3-bromo-5-nitrobenzoic acid.

  • Over-reaction Products: In some cases, reaction with excess isopropylamine could lead to other products, though this is less common under standard conditions.

  • Reduced Nitro Group: Depending on the reaction and workup conditions, the nitro group could be partially reduced to a nitroso or amino group, creating highly colored impurities.[19]

Q: What are the key safety considerations when handling this compound?

A: While specific toxicity data for this exact compound is limited, the functional groups suggest the following precautions based on similar molecules:

  • Nitroaromatic compounds can be irritants and potentially toxic.[20]

  • Bromoaromatic compounds can cause skin and eye irritation.

  • The starting material, 3-bromo-5-nitrobenzoic acid, is listed as causing skin and serious eye irritation.[17]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: Visualization & Protocols

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying the crude product.

PurificationWorkflow cluster_0 Purification Strategy A Crude 3-Bromo-N-isopropyl-5-nitrobenzamide B Analyze by TLC (e.g., 30% EtOAc/Hexane) A->B C Assess Purity & Impurity Profile B->C D Is Column Chromatography Needed? (Multiple spots, close Rf) C->D Evaluate E Perform Column Chromatography D->E Yes F Is Recrystallization/Decolorization Needed? (Slightly impure, colored) D->F No E->F G Perform Recrystallization (with optional charcoal treatment) F->G Yes H Pure, Crystalline Product F->H No G->H I Analyze Final Product (TLC, NMR, etc.) H->I

Caption: Decision workflow for purification.

Potential Impurity Profile

This diagram illustrates the target compound and its potential impurities, ordered by expected polarity.

ImpurityProfile cluster_1 TLC Analysis (Silica Gel) TLC High Polarity (Low Rf) Intermediate Polarity Low Polarity (High Rf) Impurity1 3-Bromo-5-nitrobenzoic Acid (Starting Material) Impurity1->TLC:f0 Product TARGET: 3-Bromo-N-isopropyl-5-nitrobenzamide Product->TLC:f1 Impurity2 Non-polar Byproducts Impurity2->TLC:f2

Caption: Expected TLC profile of product and impurities.

Experimental Protocols
Protocol 1: Column Chromatography Purification

This protocol is designed for purifying polar, neutral compounds and includes measures to prevent peak tailing.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Aim for an Rf of ~0.25-0.35 for the target compound. A good starting point is 20-40% ethyl acetate in hexane.

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (e.g., 2-3 cm diameter for 1-2 g of crude material).

    • Prepare a slurry of silica gel in your starting eluent (e.g., 20% EtOAc/Hexane).

    • Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the packed silica bed.

  • Elution:

    • Begin eluting with your starting solvent system. Collect fractions and monitor them by TLC.

    • If separation between the product and a faster-moving impurity is good, you can increase the eluent polarity (e.g., to 40% EtOAc/Hexane) after the impurity has eluted to speed up the collection of your product and prevent tailing.[8]

  • Fraction Pooling & Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization from a Single Solvent (Isopropanol)

This protocol is a standard procedure for purifying a solid compound that is significantly more soluble in a hot solvent than in a cold one.[5][6]

  • Dissolution: Place the crude, semi-purified solid into an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip.

  • Heating: Heat the mixture to a gentle boil on a hot plate while stirring. Add more isopropanol in small portions until all the solid just dissolves. Avoid adding a large excess of solvent.[10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

References

  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Recrystallization. University of Toronto, Department of Chemistry. [Link]

  • Process for the purification of nitro aliphatic compounds.
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Data. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4. PubChem. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • 3-Bromo-5-nitrobenzoic acid. Chongqing Chemdad Co., Ltd. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • 3-Bromo-N-isopropyl-5-nitrobenzamide | C10H11BrN2O3. PubChem. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • synthesis of amides from acid chlorides. Chem Help ASAP via YouTube. [Link]

  • GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. [Link]

  • Exploring 3-Bromo-5-Nitrobenzoic Acid: Properties, Applications, and Suppliers. Medium. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry. [Link]

  • 3-Bromo-N-isopropyl-5-nitrobenzamide CAS#: 941294-16-2. ChemWhat. [Link]

Sources

3-Bromo-N-isopropyl-5-nitrobenzamide degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Degradation Pathways & Stability of 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS 941294-16-2)

Executive Summary

You are likely working with 3-Bromo-N-isopropyl-5-nitrobenzamide as a functionalized intermediate in the synthesis of antitubercular agents, kinase inhibitors, or agrochemicals.[1] Its structural core—a tri-substituted benzene ring containing a nitro group, a bromine atom, and a secondary amide—presents three distinct vectors for degradation.[1]

This guide moves beyond generic advice, treating the molecule as a dynamic system. We break down its stability profile into three chemically distinct modules: Hydrolytic , Photochemical , and Metabolic .[1]

Module 1: Hydrolytic Instability (The Amide Bond)

The Issue: Users often report "loss of potency" or "precipitation" in aqueous formulations.[1] This is typically driven by the hydrolysis of the amide bond, yielding 3-bromo-5-nitrobenzoic acid (insoluble in low pH) and isopropylamine .[1]

Mechanism: The electron-withdrawing nature of the nitro (-NO2) and bromo (-Br) groups at the meta positions decreases the electron density of the carbonyl carbon, making it more susceptible to nucleophilic attack (hydrolysis) compared to a standard benzamide.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
New Peak at RT ~0.5-0.8 min (HPLC) Acidic Hydrolysis: Formation of Isopropylamine (polar, elutes early).[1]Buffer aqueous phases to pH 6.0–7.5. Avoid prolonged exposure to pH < 2.[1]
Precipitate in Stock Solution Basic Hydrolysis: Formation of 3-Bromo-5-nitrobenzoic acid (insoluble protonated form upon acidification).[1]Use anhydrous DMSO or DMAC for stock solutions.[1] Avoid water in stock > 0.5%.[1]
Drifting Baseline in LC-MS Amide Cleavage: Continuous generation of ionizable fragments.[1]Check autosampler temperature. Keep samples at 4°C.

Q: Can I store this compound in PBS (pH 7.4) overnight? A: Yes, but with caution. While the amide is relatively stable at neutral pH, the electron-deficient ring accelerates hydrolysis compared to unsubstituted benzamides.[1] Recommendation: Analyze within 24 hours or freeze at -20°C.

Module 2: Photochemical Instability (The Nitro & Bromo Groups)[1]

The Issue: "Sample turned yellow/brown" or "Unexpected peaks in purity assay" after benchtop exposure.

Mechanism:

  • Nitro-Reduction: Under UV/VIS light, the nitro group can undergo photoreduction to a nitroso (-NO) intermediate, eventually forming an azo-dimer or amine species.[1]

  • Debromination: Although less labile than iodo-compounds, the C-Br bond can undergo homolytic cleavage under high-intensity UV, generating aryl radicals that abstract hydrogen from the solvent.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Yellowing of Solution Nitro-Photochemistry: Formation of azobenzene-like dimers or charge-transfer complexes.[1]Strict Requirement: Use Amber glassware or wrap vials in aluminum foil.
Mass Shift of [M-80] or [M-Br+H] Photolytic Debromination: Loss of Bromine radical.[1]Eliminate UV exposure (λ < 300 nm) during synthesis/storage.[1]

Q: Is this compound light sensitive in solid state? A: In the solid state, crystal lattice energy provides some protection, but surface degradation is possible.[1] Store in opaque containers. In solution, it is highly sensitive .

Module 3: Metabolic & Oxidative Stability (The Isopropyl Group)[1]

The Issue: During microsomal stability assays (drug metabolism), the parent compound disappears rapidly, but the expected nitro-reduction metabolites are minor.

Mechanism: The N-isopropyl group is a prime target for Cytochrome P450 (CYP450) mediated oxidative dealkylation .[1]

  • Step 1: Hydroxylation of the isopropyl methine carbon.[1]

  • Step 2: Collapse of the hemiaminal intermediate.[1]

  • Product: 3-Bromo-5-nitrobenzamide (Primary Amide) + Acetone.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
New Peak: Mass [M-42] N-Dealkylation: Loss of isopropyl group (C3H7) + H addition.[1]Use specific CYP inhibitors to confirm pathway.[1] This is a metabolic feature, not a storage defect.[1]
Poor Mass Balance Volatile Side Product: Acetone generation is not detected by standard LC-MS.[1]Focus quantification on the primary amide metabolite (3-Bromo-5-nitrobenzamide).[1]

Technical Protocol: Validated HPLC Method (Proposed)

To accurately monitor these pathways, use this self-validating HPLC method designed for moderately lipophilic weak acids/neutrals (LogP ~2.5).

Instrument: HPLC/UHPLC with DAD or MS detection. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1] Mobile Phase A: Water + 0.1% Formic Acid.[1] Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1] Flow Rate: 1.0 mL/min.[1] Temperature: 30°C.

Gradient:

  • 0–1 min: 5% B (Isocratic hold for polar amines)[1]

  • 1–8 min: 5% → 95% B (Linear gradient)[1]

  • 8–10 min: 95% B (Wash)[1]

  • 10.1 min: 5% B (Re-equilibration)

Detection:

  • 254 nm: General aromatic detection.

  • 210 nm: Amide bond detection (higher sensitivity for impurities).[1]

Visualizing the Degradation Pathways

The following diagram maps the causality between environmental stressors and specific degradation products.

DegradationPathways Parent 3-Bromo-N-isopropyl- 5-nitrobenzamide (Parent) Acid 3-Bromo-5-nitrobenzoic Acid (Insoluble ppt) Parent->Acid Hydrolysis (pH < 4 or > 9) Amine Isopropylamine (Volatile/Polar) Parent->Amine Hydrolysis Nitroso Nitroso Intermediate Parent->Nitroso Photolysis (UV Light) Debromo Des-bromo Analog (Radical Product) Parent->Debromo Photolysis (High Energy) PrimaryAmide 3-Bromo-5-nitrobenzamide (Primary Amide) Parent->PrimaryAmide Oxidative Metabolism (CYP450 / Microsomes) Acetone Acetone (Byproduct) Parent->Acetone Dealkylation

Figure 1: Mechanistic degradation tree for 3-Bromo-N-isopropyl-5-nitrobenzamide showing Hydrolytic (Red), Photochemical (Yellow), and Metabolic (Green) pathways.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Edition.[1] New York: Wiley, 1992.[1] (Foundational text for amide hydrolysis mechanisms). [1]

  • Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism.[1] Wiley-VCH, 2003.[1] (Authoritative source on amide bond stability in physiological fluids).

  • Yu, H., et al. "Photochemical degradation of nitro-compounds."[1] Journal of Photochemistry and Photobiology A: Chemistry, 2005.[1] (Mechanisms of nitro-group photoreduction).

  • PubChem Compound Summary for CID 26369867. "3-Bromo-N-isopropyl-5-nitrobenzamide."[1][2] National Center for Biotechnology Information (2024).[1] [1]

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Technical Support Center: Experimental Variability in the Synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and purification of 3-Bromo-N-isopropyl-5-nitrobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and experimental variabilities encountered during the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 3-Bromo-N-isopropyl-5-nitrobenzamide?

A1: 3-Bromo-N-isopropyl-5-nitrobenzamide serves as a key building block in organic synthesis. Its trifunctional nature (bromo, nitro, and amide moieties) allows for diverse chemical transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials science research. The bromo group can participate in cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the amide linkage provides structural rigidity and hydrogen bonding capabilities.

Q2: What are the main synthetic routes to 3-Bromo-N-isopropyl-5-nitrobenzamide?

A2: The most common and direct approach is the amidation of 3-bromo-5-nitrobenzoic acid. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with isopropylamine. Alternatively, direct amide coupling can be accomplished using various coupling reagents.

Q3: What are the key safety considerations when working with the reagents for this synthesis?

A3: Thionyl chloride (SOCl₂) is a corrosive and toxic reagent that reacts violently with water to release harmful gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Isopropylamine is a flammable and volatile liquid with a strong odor; it should also be handled in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[1][2] A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (3-bromo-5-nitrobenzoic acid), the intermediate (3-bromo-5-nitrobenzoyl chloride, if applicable), and the final product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.

Synthesis Workflow and Key Control Points

The synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide can be visualized as a two-step process when employing the acyl chloride route. Understanding the critical parameters at each stage is key to a successful outcome.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 3-Bromo-5-nitrobenzoic acid C 3-Bromo-5-nitrobenzoyl chloride (Intermediate) A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 3-Bromo-N-isopropyl-5-nitrobenzamide (Crude Product) C->F Nucleophilic Acyl Substitution D Isopropylamine D->F E Base (e.g., Triethylamine) E->F G Recrystallization F->G H Pure Product G->H

Caption: General workflow for the synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide.

Detailed Experimental Protocols

Here, we provide two robust protocols for the synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide.

Protocol 1: The Acyl Chloride Method

This is a classic and often high-yielding approach.

Step 1: Synthesis of 3-Bromo-5-nitrobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

  • In a fume hood, carefully add thionyl chloride (SOCl₂, 2.0-3.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 76 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. This step is crucial to prevent side reactions in the next step.

Step 2: Synthesis of 3-Bromo-N-isopropyl-5-nitrobenzamide

  • Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • In a separate flask, prepare a solution of isopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution to the stirred amine solution. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the acyl chloride.

  • Proceed with the workup and purification as described in the "Workup and Purification" section below.

Protocol 2: Direct Amide Coupling using EDC

This method avoids the use of thionyl chloride and can be milder, which is beneficial if other sensitive functional groups are present.

  • To a round-bottom flask, add 3-bromo-5-nitrobenzoic acid (1.0 eq), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • Dissolve the solids in an anhydrous aprotic solvent such as DMF or dichloromethane.

  • Add isopropylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, proceed with the workup and purification.

Troubleshooting Guide

Experimental variability is a common challenge in organic synthesis. This section addresses specific issues you may encounter.

Problem 1: Low or No Product Formation

Potential Cause Scientific Rationale & Troubleshooting Steps
Poor quality of starting materials Impurities in 3-bromo-5-nitrobenzoic acid can interfere with the reaction. Ensure the starting material is pure by checking its melting point or running a preliminary NMR.
Inefficient acyl chloride formation (Protocol 1) The conversion of the carboxylic acid to the acyl chloride may be incomplete. Ensure the thionyl chloride is fresh and the reaction is heated to reflux for a sufficient duration. The addition of a catalytic amount of DMF can accelerate this step.
Hydrolysis of the acyl chloride intermediate The acyl chloride is highly reactive and susceptible to hydrolysis by moisture.[3] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivation of coupling reagents (Protocol 2) EDC and HOBt are sensitive to moisture. Use fresh reagents and anhydrous solvents.
Steric hindrance from the isopropyl group The bulky isopropyl group can slow down the rate of nucleophilic attack.[2][4] For Protocol 1, ensure the acyl chloride is highly reactive. For Protocol 2, a longer reaction time or gentle heating may be necessary. Consider using a more potent coupling reagent if the issue persists.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause Scientific Rationale & Troubleshooting Steps
Unreacted 3-bromo-5-nitrobenzoic acid Incomplete reaction. For Protocol 1, ensure complete conversion to the acyl chloride. For both protocols, check the stoichiometry of the reagents and consider increasing the reaction time.
Formation of a symmetric anhydride This can occur if the acyl chloride reacts with unreacted carboxylic acid. Ensure complete conversion to the acyl chloride before adding the amine.
Over-acylation of the product While less common with secondary amines, it's a possibility. Use a slight excess of the amine and add the acyl chloride slowly to the amine solution.
Side reactions involving the nitro group Under harsh conditions, the nitro group can be reduced or participate in side reactions. Stick to the recommended reaction temperatures and times.

Problem 3: Difficulties with Product Purification

Potential Cause Scientific Rationale & Troubleshooting Steps
Product oiling out during recrystallization The chosen solvent system is not optimal. Experiment with different solvent pairs. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).
Co-precipitation of impurities If the crude product is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification by column chromatography before recrystallization.
Product is too soluble in the recrystallization solvent Even at cold temperatures, the product remains in solution. Choose a less polar solvent or a solvent mixture where the product has lower solubility.

Workup and Purification

A standard aqueous workup is typically employed to remove unreacted reagents and byproducts.

  • Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with 1M HCl to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Recrystallization:

Recrystallization is an effective method for purifying the crude product.

  • Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

Verifying the identity and purity of your final product is essential. Below are the expected spectral data for 3-Bromo-N-isopropyl-5-nitrobenzamide.

Property Value
Molecular Formula C₁₀H₁₁BrN₂O₃
Molecular Weight 287.11 g/mol
Appearance Off-white to yellow solid
Melting Point Not available in the provided search results.

¹H NMR (Predicted): The spectrum will show characteristic signals for the aromatic protons, the isopropyl group, and the amide N-H. The electron-withdrawing effects of the bromo and nitro groups will shift the aromatic protons downfield.

  • Aromatic protons: Three signals in the aromatic region (likely between δ 7.5 and 8.5 ppm).

  • Isopropyl CH: A multiplet (septet) around δ 4.2-4.4 ppm.

  • Isopropyl CH₃: A doublet around δ 1.2-1.4 ppm.

  • Amide NH: A broad singlet or doublet (depending on coupling to the isopropyl CH) around δ 6.0-8.0 ppm.

¹³C NMR (Predicted): The spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon, and the isopropyl carbons.

  • Carbonyl carbon: Around δ 164-168 ppm.

  • Aromatic carbons: Six signals in the aromatic region (δ 120-150 ppm).

  • Isopropyl CH: Around δ 42-45 ppm.

  • Isopropyl CH₃: Around δ 22-24 ppm.

FTIR: The infrared spectrum will show characteristic absorption bands for the functional groups present.

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption around 1640-1680 cm⁻¹.

  • N-H bend (amide II band): Around 1520-1550 cm⁻¹.

  • NO₂ stretches: Strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or No Product Q1 TLC shows unreacted starting acid? Start->Q1 A1_Yes Incomplete reaction. - Increase reaction time/temp. - Check reagent quality. Q1->A1_Yes Yes Q3 Crude product has multiple spots on TLC? Q1->Q3 No Q2 Acyl chloride route used? A1_Yes->Q2 A2_Yes Possible acyl chloride hydrolysis. - Use anhydrous conditions. - Ensure excess SOCl₂ is removed. Q2->A2_Yes Yes A2_No Coupling reagent issue. - Use fresh, anhydrous reagents. - Consider a different coupling agent. Q2->A2_No No A3_Yes Side reactions occurred. - Check stoichiometry. - Control reaction temperature. - Purify by column chromatography. Q3->A3_Yes Yes A3_No Purification issue. - Optimize recrystallization solvent. - Check for product loss in workup. Q3->A3_No No

Sources

Validation & Comparative

A Comprehensive Methodological Guide to Assessing the Specificity of Novel Kinase Inhibitors: A Case Study Approach with 3-Bromo-N-isopropyl-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from discovery to a potential therapeutic is paved with rigorous validation. A critical and often challenging step in this process is the comprehensive assessment of its binding specificity. A highly specific compound that interacts solely with its intended target is the "holy grail," as off-target effects can lead to unforeseen toxicity and a lack of therapeutic efficacy.

This guide provides an in-depth, technically-focused framework for evaluating the specificity of a novel compound. To illustrate this process, we will use the hypothetical case of 3-Bromo-N-isopropyl-5-nitrobenzamide , a compound for which public domain information on biological activity is scarce. We will postulate an initial discovery scenario where this compound has demonstrated anti-proliferative effects in a cancer cell line screen, leading to the hypothesis that it may function as a kinase inhibitor. From this starting point, we will outline a robust, multi-pronged strategy to identify its primary target(s) and systematically evaluate its specificity.

The Imperative of Specificity in Kinase Inhibitor Drug Discovery

The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2] However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a significant hurdle in developing selective inhibitors.[3] A lack of specificity, where an inhibitor binds to multiple kinases, can lead to complex pharmacological profiles and potential toxicities.[3] Therefore, a thorough understanding of a compound's interaction landscape is paramount.

A Strategic Workflow for Target Identification and Specificity Profiling

Our investigation into the specificity of 3-Bromo-N-isopropyl-5-nitrobenzamide will follow a logical progression from broad, unbiased screening to focused, cellular validation. This workflow is designed to build a comprehensive and trustworthy profile of the compound's activity.

G cluster_0 Phase 1: Broad Target Identification cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Validation cluster_3 Phase 4: Off-Target Deconvolution Kinome-wide Profiling Kinome-wide Profiling CETSA CETSA Kinome-wide Profiling->CETSA Identifies putative on-targets Chemical Proteomics Chemical Proteomics Advanced Proteomics Advanced Proteomics Chemical Proteomics->Advanced Proteomics Unbiased identification of binding partners Western Blotting Western Blotting CETSA->Western Blotting Confirms intracellular target binding Phenotypic Assays Phenotypic Assays Western Blotting->Phenotypic Assays Validates functional pathway inhibition CRISPR-Cas9 Screening CRISPR-Cas9 Screening Phenotypic Assays->CRISPR-Cas9 Screening Investigates unexpected phenotypes G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Apply heat challenge (temperature gradient) A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curve (Soluble protein vs. Temp) D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Validating Functional Consequences of Target Inhibition

Confirming that the compound binds to its target in cells is a critical milestone. The next logical step is to demonstrate that this binding event leads to the expected functional outcome: the inhibition of the kinase's activity and its downstream signaling pathway.

3.1 Western Blotting for Downstream Substrates

Causality: If 3-Bromo-N-isopropyl-5-nitrobenzamide is indeed inhibiting our target kinase, we should observe a decrease in the phosphorylation of its known downstream substrates. Western blotting is a standard and reliable technique to measure these changes in protein phosphorylation. [4][5] Experimental Protocol: Phospho-protein Western Blotting

  • Cell Treatment: Treat the cancer cell line with a dose-range of 3-Bromo-N-isopropyl-5-nitrobenzamide for various time points. Include a positive control (a known activator of the pathway, if available) and a negative control (vehicle).

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins. [4]3. Protein Quantification and Gel Electrophoresis: Determine the protein concentration of each lysate, then separate equal amounts of protein by SDS-PAGE.

  • Membrane Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a protein-rich solution (e.g., Bovine Serum Albumin - BSA is often preferred for phospho-antibodies) to prevent non-specific antibody binding. [4]5. Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure that changes in phosphorylation are not due to changes in the total amount of the substrate protein, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein. [5]

Comparative Analysis: Benchmarking Specificity

To put the specificity profile of our hypothetical compound into context, it is useful to compare it to well-characterized inhibitors.

CompoundPutative Primary TargetNumber of Kinases Inhibited >90% at 1 µMSelectivity Score (S-Score)Comments
3-Bromo-N-isopropyl-5-nitrobenzamide (Hypothetical Data) Kinase X30.015 (3/200)Highly selective profile, with potent inhibition of the primary target and minimal off-target activity.
Staurosporine Pan-Kinase>150>0.75 (>150/200)A notoriously non-selective, potent inhibitor of a broad range of kinases. [6][7][8]Useful as a positive control for cell death assays but a poor therapeutic candidate due to its lack of specificity. [7]
Gefitinib EGFR10.005 (1/200)A highly selective inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in cancer therapy. Represents a successful example of a specific kinase inhibitor.

Note: The data for 3-Bromo-N-isopropyl-5-nitrobenzamide is purely hypothetical for illustrative purposes. The number of kinases is based on a hypothetical screening panel of 200 kinases.

Phase 4: Advanced Off-Target Deconvolution

Should unexpected phenotypes arise during cellular assays, or if a more profound understanding of the compound's full interaction landscape is required, more advanced techniques can be employed.

  • Chemical Proteomics: This unbiased approach can identify the direct binding partners of a small molecule in a complex proteome. [9][10][11]Techniques like affinity-based pull-downs, where the compound is immobilized on a resin to "capture" its binding partners from a cell lysate, can reveal both on- and off-targets. [12]* CRISPR-Cas9 Screening: Genome-wide CRISPR screens are powerful genetic tools for identifying genes that, when knocked out, confer resistance or sensitivity to a compound. [13][14][15]If knocking out a specific kinase confers resistance to 3-Bromo-N-isopropyl-5-nitrobenzamide-induced cell death, it provides strong genetic evidence that this kinase is a critical target. [13][16]

Conclusion

The assessment of inhibitor specificity is a cornerstone of modern drug discovery. By following a systematic and multi-faceted approach, from broad kinome-wide screens to in-depth cellular and genetic validation, researchers can build a high-confidence profile of a novel compound like 3-Bromo-N-isopropyl-5-nitrobenzamide. This rigorous evaluation is essential to not only understand the molecule's mechanism of action but also to predict its potential for therapeutic success and to mitigate the risks of off-target-driven toxicity. The methodologies outlined in this guide provide a robust framework for making informed decisions in the progression of promising new molecules toward the clinic.

References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.